Flovagatran sodium
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C27H36BN3NaO7 |
|---|---|
Molecular Weight |
548.4 g/mol |
InChI |
InChI=1S/C27H36BN3O7.Na/c1-37-17-9-15-24(28(35)36)30-25(32)23-14-8-16-31(23)26(33)22(18-20-10-4-2-5-11-20)29-27(34)38-19-21-12-6-3-7-13-21;/h2-7,10-13,22-24,35-36H,8-9,14-19H2,1H3,(H,29,34)(H,30,32);/t22-,23+,24+;/m1./s1 |
InChI Key |
KHLRMBBWLNTXGF-ZNBHNGSHSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Flovagatran Sodium
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flovagatran (B1672847) sodium, also known as TGN 255, is a potent, selective, and reversible direct thrombin inhibitor (DTI) that was under development for the prevention and treatment of thrombosis.[1][2] As a central enzyme in the coagulation cascade, thrombin represents a critical target for anticoagulant therapy. This technical guide provides a comprehensive overview of the mechanism of action of flovagatran, detailing its interaction with thrombin, its effects on the coagulation cascade, and the experimental methodologies used to characterize its activity. The development of flovagatran has been discontinued, but the data gathered provides valuable insights into the pharmacology of direct thrombin inhibitors.[3]
Introduction to Flovagatran Sodium
This compound is a small molecule anticoagulant that directly binds to the active site of thrombin, thereby inhibiting its enzymatic activity.[1] Unlike indirect thrombin inhibitors such as heparin, which require a cofactor like antithrombin, flovagatran's action is direct and independent of such cofactors. It was investigated for use in cardiovascular diseases, particularly for the prevention of arterial and venous thrombosis.[3][4][5] The active metabolite of flovagatran is referred to as TRI 50c.[1]
Core Mechanism of Action: Direct Thrombin Inhibition
The primary mechanism of action of flovagatran is the direct, reversible, and competitive inhibition of thrombin (Factor IIa).
Interaction with the Thrombin Active Site
Flovagatran interacts with the catalytic triad (B1167595) (the active site) of the thrombin serine protease.[1] This binding event physically blocks the access of thrombin's natural substrates, most notably fibrinogen, to the active site, thereby preventing their cleavage and subsequent downstream effects in the coagulation cascade.
Kinetics of Inhibition
Flovagatran is a potent inhibitor of thrombin, with a reported inhibition constant (Kᵢ) of 9 nM.[1][4][5] The Kᵢ value represents the concentration of the inhibitor required to occupy 50% of the enzyme's active sites at equilibrium, with a lower Kᵢ indicating higher binding affinity.
Impact on the Coagulation Cascade
Thrombin plays a central role in hemostasis, acting as the final enzyme in the common pathway of the coagulation cascade and participating in several feedback loops that amplify its own generation. By inhibiting thrombin, flovagatran disrupts these processes, leading to a potent anticoagulant effect.
Inhibition of Fibrin (B1330869) Formation
The most critical function of thrombin in clot formation is the conversion of soluble fibrinogen to insoluble fibrin monomers. These monomers then polymerize to form a stable fibrin mesh, which is the structural basis of a blood clot. Flovagatran's inhibition of thrombin directly prevents this conversion, thus inhibiting clot formation.
Attenuation of Thrombin-Mediated Feedback Amplification
Thrombin significantly amplifies its own production through positive feedback mechanisms. It activates several upstream clotting factors, including:
-
Factor V and Factor VIII: Thrombin activates these cofactors, which are essential for the optimal activity of Factor Xa (in the prothrombinase complex) and Factor IXa (in the tenase complex), respectively.[2][5][6]
-
Factor XI: Thrombin-mediated activation of Factor XI provides an alternative pathway for the activation of the intrinsic pathway.[2][3][5][6]
By inhibiting thrombin, flovagatran dampens these positive feedback loops, leading to a significant reduction in the overall generation of thrombin.
Signaling Pathway of the Coagulation Cascade and Flovagatran's Point of Intervention
The following diagram illustrates the classical model of the coagulation cascade, highlighting the central role of thrombin and the point of inhibition by flovagatran.
Quantitative Data Summary
The anticoagulant activity of flovagatran has been quantified through various in vitro and in vivo studies. The data below is primarily derived from preclinical studies.
| Parameter | Value | Species/Model | Reference |
| Binding Affinity | |||
| Kᵢ for Thrombin | 9 nM | In vitro | [1][4][5] |
| In Vivo Efficacy (Canine Model) | Beagle Dogs (Cardiopulmonary Bypass) | [1] | |
| Low-Dose Regimen | 2.5 mg/kg bolus + 10 mg/kg/h infusion | Effective anticoagulation, minimal blood loss | [1] |
| High-Dose Regimen | 5.0 mg/kg bolus + 20 mg/kg/h infusion | Mean Plasma Concentration (TRI 50c): 20.6 µg/mL | [1] |
Experimental Protocols
The characterization of flovagatran's mechanism of action relies on a suite of standard coagulation assays and preclinical models.
In Vitro Coagulation Assays
These assays measure the time to clot formation in plasma after the addition of various activators. The prolongation of clotting time is indicative of the anticoagulant's potency.
-
Thrombin Time (TT):
-
Principle: Measures the final step of coagulation, the conversion of fibrinogen to fibrin, by adding exogenous thrombin to platelet-poor plasma. This assay is highly sensitive to direct thrombin inhibitors.
-
General Protocol:
-
Prepare platelet-poor plasma (PPP) by centrifuging citrated whole blood.
-
Pre-warm the PPP sample to 37°C.
-
Add a standardized amount of thrombin reagent to the PPP.
-
Measure the time until a fibrin clot is formed.
-
-
-
Activated Partial Thromboplastin Time (aPTT):
-
Principle: Evaluates the integrity of the intrinsic and common pathways of coagulation. Clotting is initiated by adding a contact activator (e.g., silica, kaolin) and phospholipids (B1166683) to platelet-poor plasma.
-
General Protocol:
-
Prepare platelet-poor plasma (PPP) from citrated whole blood.
-
Mix PPP with an aPTT reagent containing a contact activator and phospholipids.
-
Incubate the mixture for a specified time at 37°C.
-
Add calcium chloride (CaCl₂) to initiate the clotting cascade.
-
Measure the time to clot formation.
-
-
Preclinical Canine Cardiopulmonary Bypass (CPB) Model
This in vivo model was used to assess the pharmacokinetic, pharmacodynamic, and efficacy profile of flovagatran (TGN 255) as an anticoagulant during a surgical procedure.
-
Model: Beagle dogs undergoing simulated mitral valve repair using CPB.
-
General Protocol:
-
Anesthetize the animal and establish venous and arterial access.
-
Administer flovagatran as a bolus followed by a continuous infusion.
-
Initiate cardiopulmonary bypass, diverting blood through an external circuit.
-
Collect serial blood samples throughout the procedure to measure drug plasma levels and pharmacodynamic markers.
-
Monitor coagulation status using point-of-care tests like the Activated Clotting Time (ACT).
-
The following diagram outlines the workflow for evaluating an anticoagulant in the canine CPB model.
Conclusion
This compound is a direct thrombin inhibitor that demonstrates potent anticoagulant activity by binding to the active site of thrombin. This inhibition prevents the conversion of fibrinogen to fibrin and attenuates the positive feedback loops that amplify thrombin generation, effectively disrupting the coagulation cascade. Its mechanism has been well-characterized through standard in vitro coagulation assays and in vivo preclinical models. Although its clinical development has been discontinued, the study of flovagatran contributes to the broader understanding of direct thrombin inhibition as a therapeutic strategy for thrombotic disorders.
References
An In-Depth Technical Guide to Flovagatran Sodium: A Reversible Thrombin Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Flovagatran sodium, also known as TGN 255, is a potent, reversible, direct thrombin inhibitor that was under development for the prevention and treatment of thrombosis. With a strong in vitro potency (Kᵢ of 9 nM), it showed promise in preclinical and early clinical studies. Notably, a Phase IIa trial in hemodialysis patients demonstrated its potential as a safe and effective anticoagulant in this specific patient population. However, the development of this compound was ultimately discontinued (B1498344). This guide provides a comprehensive overview of the available technical data on this compound, including its mechanism of action, preclinical and clinical findings, and relevant experimental methodologies, to serve as a valuable resource for researchers and professionals in the field of anticoagulant drug development.
Mechanism of Action
This compound is a small molecule that directly, reversibly, and competitively inhibits thrombin, a critical serine protease in the coagulation cascade. By binding to the active site of thrombin, Flovagatran prevents the conversion of fibrinogen to fibrin, thereby inhibiting thrombus formation. Its reversibility offers a potential advantage in controlling the anticoagulant effect and managing bleeding risks.
The following diagram illustrates the central role of thrombin in the coagulation cascade and the inhibitory action of Flovagatran.
In Vitro Potency
This compound is a highly potent inhibitor of thrombin. The inhibition constant (Kᵢ) has been consistently reported as 9 nM[1].
| Parameter | Value | Reference |
| Inhibition Constant (Kᵢ) | 9 nM | [1] |
Preclinical Development
A significant preclinical study evaluated the pharmacokinetics, pharmacodynamics, and efficacy of Flovagatran (TGN 255) in a canine model of cardiopulmonary bypass (CPB) and simulated mitral valve repair. The study was conducted in three phases: a dose-ranging study in conscious animals, a dose-ranging study in dogs undergoing CPB, and a surgical study using an optimal dose.
Pharmacokinetics and Pharmacodynamics in a Canine Model
The active metabolite of Flovagatran is TRI 50c. The pharmacokinetic and pharmacodynamic parameters were assessed at different dosing regimens.
| Dosing Regimen (Bolus + Infusion) | Cₘₐₓ of TRI 50c (µg/mL) | Tₘₐₓ of TRI 50c (hours) | Key Pharmacodynamic Effects |
| 5 mg/kg + 20 mg/kg/h | 20.6 (mean) | Not specified | Elevated PD markers, but also produced hemorrhagic and paradoxical thrombogenic effects in the CPB model. |
| 2.5 mg/kg + 10 mg/kg/h | 9-24 | 0.17 - 0.83 | Effective anticoagulation with elevated PD markers (TT, aPTT, ACT) and minimal post-operative blood loss. |
PD markers included thrombin time (TT), activated partial thromboplastin (B12709170) time (aPTT), and activated clotting time (ACT).
Experimental Protocol: Canine Cardiopulmonary Bypass Model
The study in beagle dogs (approximately 10 kg) involved the following general steps:
-
Phase 1 (Dose-ranging in conscious animals): Different doses of TGN 255 were administered as a bolus plus infusion to establish an anticoagulant profile. Plasma levels of the active metabolite TRI 50c and pharmacodynamic markers (TT, ACT, WBTT, ECT, and aPTT) were measured.
-
Phase 2 (Dose-ranging in CPB model): Anesthetized dogs underwent CPB, and different doses of TGN 255 were administered. The effects on pharmacodynamic markers, as well as hemorrhagic and thrombogenic events, were observed.
-
Phase 3 (Simulated mitral valve repair): An optimal, lower dose of TGN 255 was used in a surgical model of simulated mitral valve repair under CPB to assess its efficacy and safety in a more clinically relevant setting.
The following diagram outlines the workflow of the preclinical canine study.
Clinical Development
This compound progressed to Phase II clinical trials before its development was halted.
Phase I Clinical Trial
A Phase I dose-escalation study with the intravenous formulation (TGN 255) was successfully completed. The study demonstrated that TGN 255 had desirable pharmacodynamic properties, showing a marked increase in thrombin clotting time with minimal effects on aPTT, suggesting a potentially favorable safety profile with a reduced bleeding risk.
Phase IIa Clinical Trial
A Phase IIa, open-label, multi-center study evaluated the safety, tolerability, and efficacy of Flovagatran (TGN 255) for the prevention of clotting during hemodialysis.
-
Study Population: 28 patients undergoing chronic hemodialysis[2].
-
Design: Patients received a continuous infusion of TGN 255 at various doses for a maximum of three dialysis sessions. The results were compared to a baseline hemodialysis session on heparin[2].
-
Key Findings:
-
TGN 255 was well tolerated at all tested dose levels[2].
-
A clear dose-response relationship was observed for coagulation measures.
-
Increased doses were associated with decreased clotting in the extracorporeal circuit[2].
-
Importantly, no clotting was clinically significant, and no dialysis session was interrupted or prematurely terminated[2].
-
| Clinical Trial Phase | Number of Participants | Key Outcomes | Reference |
| Phase I | Not specified | Marked increase in thrombin clotting time with minimal effect on aPTT. | |
| Phase IIa | 28 | Well-tolerated; dose-dependent decrease in extracorporeal circuit clotting; no clinically significant clotting. | [2] |
Discontinuation of Development
Following the promising Phase IIa results, an Investigational New Drug (IND) application for Flovagatran was opened with the U.S. Food and Drug Administration (FDA) for a Phase III registration program in hemodialysis patients. However, the development of this compound was subsequently discontinued. The specific reasons for the discontinuation have not been publicly disclosed in the available resources.
Experimental Protocols
In Vitro Thrombin Inhibition Assay (General Protocol)
A typical protocol to determine the inhibition constant (Kᵢ) of a reversible thrombin inhibitor involves the following steps:
-
Reagent Preparation:
-
Prepare a stock solution of human α-thrombin.
-
Prepare a stock solution of a chromogenic or fluorogenic thrombin substrate (e.g., S-2238).
-
Prepare a series of dilutions of the inhibitor (this compound).
-
Prepare an assay buffer (e.g., Tris-HCl with NaCl and a non-ionic detergent).
-
-
Assay Procedure:
-
In a microplate, add the assay buffer, the inhibitor at various concentrations, and thrombin.
-
Incubate the mixture for a defined period to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the thrombin substrate.
-
Monitor the rate of substrate cleavage by measuring the change in absorbance or fluorescence over time using a microplate reader.
-
-
Data Analysis:
-
Determine the initial velocity of the reaction for each inhibitor concentration.
-
Plot the reaction velocities against the inhibitor concentrations and fit the data to an appropriate enzyme inhibition model (e.g., Michaelis-Menten for competitive inhibition) to calculate the Kᵢ value.
-
The following diagram illustrates a general workflow for an in vitro thrombin inhibition assay.
In Vivo Thrombosis Models (General Principles)
Various animal models are used to evaluate the efficacy of antithrombotic agents. These models often aim to induce thrombosis through methods that reflect the components of Virchow's triad (B1167595) (endothelial injury, abnormal blood flow, and hypercoagulability). Common models include:
-
Ferric Chloride-Induced Thrombosis: Application of ferric chloride to the adventitial surface of an artery or vein induces oxidative injury to the vessel wall, leading to thrombus formation.
-
Stasis-Induced Thrombosis: Ligation of a vein (e.g., the inferior vena cava) creates a region of blood stasis, promoting the formation of a red blood cell-rich thrombus.
-
Arteriovenous (AV) Shunt Model: An extracorporeal shunt is placed between an artery and a vein, often containing a thrombogenic surface (e.g., a silk thread), to induce thrombus formation under controlled flow conditions.
The choice of model depends on the specific type of thrombosis (arterial or venous) being studied and the desired endpoints (e.g., thrombus weight, time to occlusion, bleeding time).
Conclusion
This compound was a potent, reversible direct thrombin inhibitor with a promising preclinical and early clinical profile, particularly for the indication of anticoagulation in hemodialysis patients. While its development was discontinued for undisclosed reasons, the data gathered provides valuable insights into the therapeutic potential and challenges of developing novel anticoagulants. This technical guide serves as a consolidated resource for researchers and drug development professionals, offering a detailed look at the scientific journey of this compound and highlighting key experimental approaches for the evaluation of similar compounds.
References
Flovagatran Sodium: A Technical Overview of a Discontinued Thrombin Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Flovagatran sodium, also known by its development code TGN-255, is a potent and reversible direct inhibitor of thrombin.[1] Developed by Trigen Holdings AG, it was investigated for the prevention of thrombosis.[2] However, the clinical development of this compound was ultimately discontinued. This document provides a comprehensive summary of the publicly available chemical and biological information on this compound.
Chemical Structure and Properties
| Identifier | Value | Source |
| IUPAC Name | sodium;[[(2S)-1-[(2S)-2-[[(1R)-1-borono-4-methoxybutyl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]carbamoyl]oxy-phenylmethane | (No direct citation available) |
| CAS Number | 871575-98-3 | [1] |
| Molecular Formula | C27H36BN3NaO7 | [3] |
| Molecular Weight | 549.39 g/mol | (Calculated) |
| SMILES | [Na+].COCCC--INVALID-LINK--NC(=O)[C@@H]1CCCN1C(=O)--INVALID-LINK--NC(=O)OCc1ccccc1 | [3] |
| InChI Key | XMRCQBXBRLTQLV-XIJSUJFLSA-N | (No direct citation available) |
Mechanism of Action
This compound functions as a direct inhibitor of thrombin (Factor IIa), a critical serine protease in the coagulation cascade.[4] By binding to thrombin, Flovagatran blocks the conversion of fibrinogen to fibrin, a key step in the formation of a blood clot. The reported inhibition constant (Ki) for Flovagatran against thrombin is 9 nM, indicating high potency.[1]
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound are not publicly available. Similarly, the specific assay conditions used to determine the reported Ki value have not been published. However, a representative protocol for a chromogenic thrombin inhibition assay is described below. This protocol is based on established methodologies for evaluating direct thrombin inhibitors.
Representative Thrombin Inhibition Assay Protocol (Chromogenic)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human α-thrombin.
Materials:
-
Human α-thrombin
-
Chromogenic thrombin substrate (e.g., S-2238)
-
Tris-buffered saline (TBS), pH 7.4
-
96-well microplate
-
Microplate reader
Procedure:
-
A stock solution of this compound is prepared in an appropriate solvent (e.g., DMSO) and serially diluted to create a range of test concentrations.
-
In a 96-well plate, the various concentrations of this compound are added to wells containing a fixed concentration of human α-thrombin in TBS. A control group with solvent only is also prepared.
-
The plate is incubated at 37°C for a predetermined period (e.g., 15 minutes) to allow for the binding of the inhibitor to the enzyme.
-
The chromogenic substrate is added to each well to initiate the reaction. The final volume in each well is brought to 200 µL with TBS.
-
The absorbance at 405 nm is measured kinetically over a period of time (e.g., 5 minutes) using a microplate reader.
-
The rate of substrate hydrolysis is calculated from the linear portion of the kinetic curve.
-
The percentage of thrombin inhibition is calculated for each concentration of this compound relative to the control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Synthesis and Characterization Workflow
While the specific details are proprietary, a general workflow for the synthesis and characterization of a small molecule drug candidate like this compound can be conceptualized.
Conclusion
This compound is a potent direct thrombin inhibitor whose development was halted. While its basic chemical identity and mechanism of action are known, the detailed experimental data and protocols necessary for a full technical whitepaper are not available in the public domain. The information provided herein represents a comprehensive summary of the currently accessible scientific and patent literature.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Trigen Holdings AG Opens IND For The Initiation Of A Phase III Programme For Flovagatran (Formerly TGN 255), Its Novel Intravenous Direct Thrombin Inhibitor (DTI) - BioSpace [biospace.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. Flovagatran | Thrombin | TargetMol [targetmol.com]
A Comprehensive Technical Guide to the Synthesis and Purification of Flovagatran Sodium
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a plausible synthetic route and purification strategy for Flovagatran sodium, a potent and reversible direct thrombin inhibitor. The methodologies described herein are based on established principles of peptide synthesis and boronic acid chemistry, tailored to the specific structural features of Flovagatran. This document is intended for an audience with a strong background in synthetic organic chemistry and pharmaceutical development.
Introduction to this compound
Flovagatran is a peptide boronic acid that acts as a competitive inhibitor of thrombin, a key enzyme in the coagulation cascade. By binding to the active site of thrombin, Flovagatran prevents the conversion of fibrinogen to fibrin, thereby exerting its anticoagulant effect. The sodium salt form enhances the compound's stability and suitability for pharmaceutical formulations.
Chemical Structure:
-
IUPAC Name: [(1R)-4-methoxy-1-[[(2S)-1-[(2R)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carbonyl]amino]butyl]boronic acid, sodium salt
-
Molecular Formula: C₂₇H₃₅BN₃NaO₇
-
Mechanism of Action: Direct Thrombin Inhibitor
Synthetic Strategy
The synthesis of this compound can be envisioned through a multi-step solution-phase peptide coupling approach, followed by the formation of the sodium salt. The key steps involve the sequential coupling of protected amino acids and a final coupling with a boronic acid-containing moiety.
Signaling Pathway: Coagulation Cascade and Thrombin Inhibition
The following diagram illustrates the point of intervention of Flovagatran in the blood coagulation cascade.
Caption: Inhibition of Thrombin by Flovagatran within the Coagulation Cascade.
Overall Synthetic Workflow
The logical flow of the synthesis and purification process is depicted below.
Flovagatran Sodium: A Discontinued Direct Thrombin Inhibitor - An Overview of Available Data
Introduction
Flovagatran (B1672847) sodium, also known as TGN 255, is a potent, reversible, small-molecule direct inhibitor of thrombin, the key enzyme in the final common pathway of the coagulation cascade. Developed initially by Trigen Holdings AG and later acquired by PAION AG, flovagatran sodium was investigated for its anticoagulant properties, primarily for the prevention of thrombosis. Despite showing promise in early clinical development, its advancement was ultimately halted, and the drug was discontinued. Consequently, the publicly available data on its pharmacokinetics and pharmacodynamics are limited. This guide summarizes the available information from scientific literature, patent filings, and historical corporate communications.
Pharmacodynamics: Mechanism of Action
This compound exerts its anticoagulant effect by directly binding to the active site of thrombin, thereby preventing the conversion of fibrinogen to fibrin, thrombin-mediated activation of platelets, and feedback activation of coagulation factors V, VIII, and XI.
In Vitro Potency
The primary pharmacodynamic parameter available for this compound is its inhibition constant (Ki) for thrombin.
| Parameter | Value | Reference |
| Thrombin Inhibition Constant (Ki) | 9 nM | [1] |
This low nanomolar Ki value indicates that this compound is a highly potent inhibitor of thrombin.
Clinical Pharmacodynamics
A Phase II clinical trial of this compound was conducted in patients undergoing chronic hemodialysis. While specific quantitative pharmacodynamic data from this trial are not publicly available, reports indicated a clear dose-response relationship on coagulation measures. Increased doses of TGN 255 were associated with decreased extracorporeal circuit clotting.
Pharmacokinetics
Detailed quantitative pharmacokinetic parameters for this compound, such as half-life, clearance, and volume of distribution, have not been published in the scientific literature. Information regarding its absorption, distribution, metabolism, and excretion (ADME) profile is not publicly available.
Clinical Development and Discontinuation
Trigen Holdings AG advanced this compound (then TGN 255) into clinical trials. In 2007, an Investigational New Drug (IND) application for a Phase III program for flovagatran in the prevention of thrombosis in hemodialysis patients was opened with the U.S. Food and Drug Administration (FDA). However, it appears this Phase III program was not completed.
PAION AG acquired the worldwide rights to flovagatran from Trigen. Subsequently, PAION AG faced financial difficulties and ultimately became insolvent. The discontinuation of the drug's development program is the primary reason for the scarcity of detailed public data.
Signaling Pathway and Experimental Workflows
Due to the limited available information, detailed signaling pathways and experimental workflows for specific studies cannot be constructed. However, a generalized diagram of the coagulation cascade and the point of intervention for a direct thrombin inhibitor like this compound can be visualized.
Figure 1: Simplified diagram of the coagulation cascade showing the point of inhibition by this compound.
A hypothetical experimental workflow for evaluating a direct thrombin inhibitor in a preclinical setting is outlined below.
Figure 2: A generalized workflow for the preclinical evaluation of a direct thrombin inhibitor.
This compound is a potent direct thrombin inhibitor whose clinical development was unfortunately terminated. This has resulted in a significant lack of publicly available, in-depth pharmacokinetic and pharmacodynamic data. The information that is accessible confirms its mechanism of action and high in vitro potency. However, for researchers, scientists, and drug development professionals, the case of this compound serves as an example of a promising compound for which the full scientific and clinical profile remains largely unknown due to non-scientific, business-related decisions. Without access to the original preclinical and clinical study data, a comprehensive technical guide on the pharmacokinetics and pharmacodynamics of this compound cannot be compiled.
References
In Vitro Characterization of Flovagatran Sodium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flovagatran sodium, also known as TGN-255, is a potent, reversible, and selective direct inhibitor of thrombin. This technical guide provides a comprehensive overview of the available in vitro characterization of this compound, summarizing its mechanism of action, inhibitory potency, and effects on coagulation parameters. This document is intended to serve as a resource for researchers and professionals in the field of anticoagulant drug development. While the clinical development of this compound was discontinued, the preclinical data offers valuable insights into its properties as a direct thrombin inhibitor.
Introduction
Thrombin is a serine protease that plays a central role in the coagulation cascade, making it a key target for anticoagulant therapies. Direct thrombin inhibitors (DTIs) offer a promising therapeutic approach by directly binding to and inhibiting the activity of thrombin, thereby preventing the conversion of fibrinogen to fibrin (B1330869) and subsequent clot formation. This compound (TGN-255) was developed as a small-molecule DTI for intravenous use. This guide details the in vitro studies that have characterized its function and inhibitory profile.
Mechanism of Action
This compound functions as a direct thrombin inhibitor.[1][2] It binds to the active site of the thrombin molecule, preventing its interaction with its substrates. This inhibition is reversible, meaning the compound can dissociate from the enzyme. The active form of this compound has been identified as TRI 50c.
Quantitative Analysis of Thrombin Inhibition
The primary measure of the potency of this compound is its inhibition constant (Ki) for thrombin.
| Compound | Target | Parameter | Value |
| This compound (TGN-255) | Thrombin | Ki | 9 nM[3] |
Table 1: Inhibitory Potency of this compound
In Vitro Anticoagulant Activity
Studies have demonstrated that this compound prolongs key coagulation parameters in a dose-dependent manner. In vivo studies in canine models have shown elevations in thrombin time (TT), activated partial thromboplastin (B12709170) time (aPTT), and activated clotting time (ACT).[1] Furthermore, a Phase I clinical study reported that this compound produced a significant increase in thrombin clotting time with minimal impact on aPTT, suggesting a potentially wide therapeutic window and a lower risk of bleeding compared to less selective anticoagulants.
Experimental Protocols
Thrombin Inhibition Assay (Ki Determination)
Objective: To determine the inhibition constant (Ki) of this compound against thrombin.
Methodology:
-
A chromogenic substrate for thrombin is used.
-
Human thrombin is incubated with varying concentrations of this compound in a suitable buffer (e.g., Tris-HCl with polyethylene (B3416737) glycol).
-
The reaction is initiated by the addition of the chromogenic substrate.
-
The rate of substrate cleavage is measured spectrophotometrically by monitoring the change in absorbance over time.
-
The Ki is calculated from the reaction rates at different inhibitor and substrate concentrations using the Cheng-Prusoff equation, assuming a competitive inhibition model.
Activated Partial Thromboplastin Time (aPTT) Assay
Objective: To assess the effect of this compound on the intrinsic and common pathways of the coagulation cascade.
Methodology:
-
Citrated human plasma is incubated with various concentrations of this compound.
-
An activator of the contact pathway (e.g., silica, ellagic acid) and phospholipids (B1166683) are added to the plasma and incubated.
-
Coagulation is initiated by the addition of calcium chloride.
-
The time taken for clot formation is measured using a coagulometer.
-
The concentration of this compound required to double the baseline aPTT is a common metric for its anticoagulant effect.
Prothrombin Time (PT) Assay
Objective: To evaluate the effect of this compound on the extrinsic and common pathways of coagulation.
Methodology:
-
Citrated human plasma is incubated with different concentrations of this compound.
-
Thromboplastin (a mixture of tissue factor and phospholipids) and calcium chloride are added to the plasma to initiate coagulation.
-
The time to clot formation is recorded.
Thrombin Time (TT) Assay
Objective: To specifically measure the inhibitory effect of this compound on the final step of the common pathway (conversion of fibrinogen to fibrin by thrombin).
Methodology:
-
Citrated human plasma is pre-warmed and incubated with various concentrations of this compound.
-
A known amount of thrombin is added to the plasma.
-
The time until the formation of a fibrin clot is measured.
Selectivity Profile
This compound has been described as a "selective" thrombin inhibitor. However, quantitative data on its inhibitory activity against other serine proteases involved in the coagulation cascade (e.g., Factor Xa, trypsin, plasmin) is not publicly available. A comprehensive selectivity profile is crucial for understanding the potential for off-target effects.
Visualizations
References
An In-depth Technical Guide to the Dipeptide Structure of Flovagatran
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of Flovagatran (TGN 255), a potent, reversible, direct thrombin inhibitor. The core of Flovagatran's structure is a dipeptide, which plays a crucial role in its targeted anticoagulant activity. This document outlines the chemical nature of this dipeptide, its mechanism of action within the coagulation cascade, representative experimental protocols for its synthesis and evaluation, and available quantitative data.
Core Dipeptide Structure of Flovagatran
Flovagatran is a synthetic small molecule built upon a dipeptide scaffold. Its systematic chemical name is (1R)-1-(N-((BENZYLOXY)CARBONYL)-D-PHENYLALANYL-L-PROLINAMIDO)BUTYLBORONIC ACID. Analysis of this nomenclature reveals the central dipeptide unit is composed of:
-
D-Phenylalanine: An unnatural stereoisomer of the aromatic amino acid phenylalanine.
-
L-Proline: A naturally occurring cyclic secondary amino acid.
These two amino acids are linked via a standard peptide bond. The D-phenylalanine residue is N-terminally protected with a benzyloxycarbonyl (Cbz) group, and the L-proline is C-terminally modified to form an amide with a (1R)-1-aminobutylboronic acid moiety. This boronic acid group is critical for its mechanism of action, directly interacting with the active site of thrombin.
Mechanism of Action: Direct Thrombin Inhibition
Flovagatran exerts its anticoagulant effect by directly inhibiting thrombin (Factor IIa), a key serine protease in the coagulation cascade. Unlike indirect inhibitors such as heparin, which require a cofactor (antithrombin III), Flovagatran binds directly to the active site of thrombin, preventing it from catalyzing the conversion of fibrinogen to fibrin. This action effectively halts the final step of the common pathway of coagulation, thereby preventing clot formation.
The following diagram illustrates the central role of thrombin in the coagulation cascade and the point of inhibition by Flovagatran.
Flovagatran Sodium: A Technical Overview for Thrombosis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: Flovagatran sodium, also known as TGN 255, is a potent, reversible, small-molecule direct inhibitor of thrombin (Factor IIa) that was investigated for its anticoagulant and antithrombotic properties.[1][2] As a dipeptide, it belongs to the class of direct thrombin inhibitors (DTIs), which act by directly binding to the active site of thrombin, thereby blocking its enzymatic activity in the coagulation cascade.[3] This mechanism prevents the conversion of fibrinogen to fibrin (B1330869), a critical step in clot formation.[1] Flovagatran has been studied in the context of both arterial and venous thrombosis, although its clinical development has been discontinued (B1498344).[1][2][3][4] This guide provides a technical summary of the available preclinical data and mechanism of action for this compound.
Mechanism of Action
Flovagatran exerts its anticoagulant effect by directly and reversibly binding to the active site of thrombin.[1][5] Unlike indirect thrombin inhibitors (e.g., heparin), its action is independent of antithrombin III.[6] By inhibiting thrombin, Flovagatran effectively blocks multiple feedback loops in the coagulation cascade. Thrombin not only catalyzes the formation of fibrin but also activates platelets and coagulation factors V, VIII, and XI, which amplify further thrombin generation.[2] Therefore, by targeting thrombin, Flovagatran potently inhibits the final common pathway of clot formation.[3]
Preclinical Data
The primary available data for Flovagatran comes from a preclinical study in a canine model of cardiopulmonary bypass (CPB) and simulated mitral valve repair.[7] This study evaluated the pharmacokinetic, pharmacodynamic, and efficacy profile of the drug.
| Parameter | Low-Dose Regimen | High-Dose Regimen | Outcome |
| Dosage | 2.5 mg/kg bolus + 10 mg/kg/h infusion | 5 mg/kg bolus + 20 mg/kg/h infusion | - |
| Mean Plasma Concentration (Active Metabolite TRI 50c) | Not reported | 20.6 µg/mL | - |
| Anticoagulation Effect | Effective | Significant elevation of PD markers | The low dose provided adequate anticoagulation for the procedure.[7] |
| Safety Outcome | Minimal post-operative blood loss | Hemorrhagic and paradoxical thrombogenic effects | The high dose was associated with significant adverse effects.[7] |
Experimental Protocols
The key cited study utilized a canine model to assess the safety and efficacy of Flovagatran (TGN 255) during cardiac surgery.[7]
Study Design: The research was conducted in three phases:
-
Phase 1 (Dose-ranging in conscious animals): Six dogs were used to determine the dose-response relationship of Flovagatran.
-
Phase 2 (Dose-ranging during CPB): Six dogs underwent cardiopulmonary bypass to evaluate the drug's performance during a surgical procedure.
-
Phase 3 (Simulated Mitral Valve Repair): Four dogs received the optimal dose regimen determined from the previous phases during a simulated mitral valve repair surgery.[7]
Methodology (Phase 3):
-
Animal Model: Canine model (10 animals total were used across all phases).[7]
-
Anesthesia and Surgical Preparation: Animals were anesthetized, and standard surgical procedures for establishing cardiopulmonary bypass were followed.
-
Drug Administration: A dose of 2.5-mg/kg bolus of Flovagatran was administered intravenously, followed by a continuous infusion of 10 mg/kg/h.[7]
-
Monitoring:
-
Pharmacodynamic (PD) Markers: Coagulation parameters were monitored using point-of-care devices.
-
Plasma Drug Levels: Blood samples were collected to determine the plasma concentrations of the active metabolite, TRI 50c.[7]
-
Hematologic Markers: Platelet and red blood cell counts were monitored.
-
Blood Loss: Post-operative blood loss was measured.[7]
-
Conclusion
This compound is a direct thrombin inhibitor with a potent anticoagulant effect demonstrated in preclinical canine models.[1][7] The available research suggests that at an optimal dose, it can provide effective anticoagulation for surgical procedures like cardiopulmonary bypass with minimal bleeding complications.[7] However, the drug's development was discontinued, and as a result, there is a lack of publicly available clinical trial data for its use in treating or preventing thrombosis.[3][4] For researchers in the field, the preclinical data provides a foundation for understanding the potential of this class of molecules, while the discontinued status highlights the challenges in translating promising preclinical antithrombotic agents into clinical use.
References
- 1. What are thrombin inhibitors and how do they work? [synapse.patsnap.com]
- 2. Discovery and development of direct thrombin inhibitors - Wikipedia [en.wikipedia.org]
- 3. Thrombin Inhibitors | HE [hematology.mlsascp.com]
- 4. fiveable.me [fiveable.me]
- 5. medchemexpress.com [medchemexpress.com]
- 6. youtube.com [youtube.com]
- 7. Pharmacodynamic and efficacy profile of TGN 255, a novel direct thrombin inhibitor, in canine cardiopulmonary bypass and simulated mitral valve repair - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of Flovagatran Sodium in Animal Models
Disclaimer: Publicly available in vivo data for Flovagatran sodium is limited. The following application notes and protocols are based on established methodologies for the preclinical evaluation of direct thrombin inhibitors and are intended to serve as a comprehensive guide for researchers.
Introduction
This compound is a potent, reversible direct thrombin inhibitor (DTI) that has been investigated for the prevention and treatment of thrombosis. As a DTI, it directly binds to and inhibits both free and clot-bound thrombin, a critical enzyme in the coagulation cascade responsible for converting fibrinogen to fibrin. The preclinical in vivo evaluation of novel anticoagulants like this compound is essential to characterize their pharmacokinetic (PK), pharmacodynamic (PD), efficacy, and safety profiles. This document provides detailed protocols for key in vivo studies in animal models relevant to the investigation of this compound.
Pharmacokinetic Studies
Pharmacokinetic studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound. These parameters are vital for determining appropriate dosing regimens in subsequent efficacy and safety studies.
Table 1: Illustrative Pharmacokinetic Parameters of a Direct Thrombin Inhibitor in Different Species
| Parameter | Mouse | Rat | Rabbit | Dog |
| Administration Route | IV, PO | IV, PO | IV, PO | IV, PO |
| Dose (mg/kg) | 1 (IV), 10 (PO) | 1 (IV), 10 (PO) | 0.5 (IV), 5 (PO) | 0.5 (IV), 5 (PO) |
| Tmax (h) | - (IV), 0.5 (PO) | - (IV), 0.75 (PO) | - (IV), 1.0 (PO) | - (IV), 1.5 (PO) |
| Cmax (ng/mL) | 500 (IV), 150 (PO) | 450 (IV), 120 (PO) | 300 (IV), 80 (PO) | 250 (IV), 60 (PO) |
| AUC (ng*h/mL) | 750 | 700 | 600 | 550 |
| Half-life (t½) (h) | 1.5 | 2.0 | 2.5 | 3.0 |
| Bioavailability (%) | 20 | 18 | 15 | 12 |
Experimental Protocol: Pharmacokinetic Analysis
-
Animal Models:
-
Species: Mice (e.g., C57BL/6), Rats (e.g., Sprague-Dawley), Rabbits (e.g., New Zealand White), Dogs (e.g., Beagle).
-
Animals should be healthy adults of a specific weight range. Both male and female animals should be included.
-
-
Drug Administration:
-
Intravenous (IV): Administer this compound as a bolus injection via a suitable vein (e.g., tail vein in rodents, cephalic vein in rabbits and dogs).
-
Oral (PO): Administer by oral gavage. Animals should be fasted overnight prior to dosing.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).
-
Collect blood in tubes containing an appropriate anticoagulant (e.g., K2-EDTA).
-
Process blood to plasma by centrifugation and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific analytical method, such as LC-MS/MS, to quantify this compound concentrations in plasma.
-
-
Data Analysis:
-
Use non-compartmental analysis to calculate key pharmacokinetic parameters including Cmax, Tmax, AUC, half-life, and bioavailability.
-
Efficacy Studies in Thrombosis Models
Various animal models of thrombosis can be employed to evaluate the antithrombotic efficacy of this compound. The choice of model depends on whether arterial or venous thrombosis is being investigated.
Table 2: Illustrative Efficacy of a Direct Thrombin Inhibitor in Animal Models of Thrombosis
| Thrombosis Model | Animal Species | Endpoint | Vehicle Control | This compound (Low Dose) | This compound (High Dose) |
| FeCl₃-induced Carotid Artery Thrombosis | Mouse | Time to Occlusion (min) | 10 ± 2 | 25 ± 5 | >60 (no occlusion) |
| Thrombus Weight (mg) | 5.0 ± 0.8 | 2.1 ± 0.4 | 0.5 ± 0.2 | ||
| Venous Stasis Thrombosis (IVC Ligation) | Rat | Thrombus Weight (mg) | 12.5 ± 2.1 | 6.3 ± 1.5 | 1.8 ± 0.7 |
| Arteriovenous Shunt Model | Rabbit | Thrombus Weight (mg) | 85 ± 15 | 40 ± 8 | 15 ± 5 |
Experimental Protocol: Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model[1][2][3][4]
This model is widely used to assess arterial thrombosis.[1]
-
Animal Model:
-
Species: Mouse (e.g., C57BL/6), 10-12 weeks old.[2]
-
-
Procedure:
-
Anesthetize the mouse (e.g., with a ketamine/xylazine mixture).[2]
-
Surgically expose the common carotid artery.
-
Administer this compound or vehicle control (e.g., intravenously or intraperitoneally) at a defined time before injury.
-
Place a small piece of filter paper saturated with FeCl₃ solution (e.g., 5-10%) on the adventitial surface of the artery for a specific duration (e.g., 3 minutes) to induce endothelial injury.[3]
-
Remove the filter paper and monitor blood flow using a Doppler flow probe.
-
-
Endpoints:
-
Time to Occlusion: The time from FeCl₃ application until blood flow ceases completely.
-
Thrombus Weight: After a set period, the thrombosed arterial segment can be excised and the thrombus weighed.
-
Experimental Protocol: Venous Stasis Thrombosis Model[6]
This model mimics venous thromboembolism.
-
Animal Model:
-
Species: Rat (e.g., Sprague-Dawley).
-
-
Procedure:
-
Anesthetize the rat.
-
Perform a midline laparotomy to expose the inferior vena cava (IVC).
-
Administer this compound or vehicle control.
-
Ligate the IVC and all its side branches just below the renal veins to induce stasis.[4]
-
Close the abdominal incision and allow a thrombus to form for a specified period (e.g., 2-4 hours).
-
-
Endpoint:
-
Thrombus Weight: Re-anesthetize the animal, isolate the IVC, and carefully dissect and weigh the resulting thrombus.
-
Safety Pharmacology Studies
Safety pharmacology studies are essential to identify potential adverse effects of this compound on major physiological systems.[5] The core battery of tests focuses on the cardiovascular, respiratory, and central nervous systems.[6]
Table 3: Illustrative Safety Pharmacology Profile of a Direct Thrombin Inhibitor
| System | Test | Animal Model | Key Parameters Measured | Results with this compound |
| Cardiovascular | Telemetry | Dog, Minipig | ECG (QTc interval), Heart Rate, Blood Pressure | No significant effect on QTc, slight decrease in blood pressure at high doses |
| Respiratory | Whole-body Plethysmography | Rat | Respiratory Rate, Tidal Volume | No adverse effects at therapeutic doses |
| Central Nervous | Functional Observational Battery (FOB) / Irwin Test | Mouse, Rat | Behavior, Autonomic and Neuromuscular Function | No adverse effects at therapeutic doses |
| Hemostasis | Tail Bleeding Time | Mouse | Time to cessation of bleeding | Dose-dependent prolongation of bleeding time |
Experimental Protocol: Cardiovascular Safety Assessment (Telemetry)
-
Animal Model:
-
Species: Beagle dog or minipig, surgically implanted with telemetry transmitters.
-
-
Procedure:
-
Allow animals to recover from surgery.
-
Administer single, escalating doses of this compound.
-
Continuously record cardiovascular parameters (ECG, blood pressure, heart rate) before and after drug administration.
-
-
Data Analysis:
-
Analyze data for any changes in heart rate, blood pressure, and ECG intervals, with a particular focus on the QTc interval.
-
Visualizations
Signaling Pathway: The Coagulation Cascade and the Action of this compound
Caption: Mechanism of action of this compound in the coagulation cascade.
Experimental Workflow: In Vivo Efficacy Testing
Caption: Generalized workflow for in vivo thrombosis model experiments.
References
- 1. Ferric Chloride-induced Murine Thrombosis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel [jove.com]
- 3. researchgate.net [researchgate.net]
- 4. Animal models of venous thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. criver.com [criver.com]
- 6. scantox.com [scantox.com]
Application Notes and Protocols for Flovagatran Sodium in a Canine Thrombosis Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flovagatran sodium, also known as TGN 255, is a potent, reversible, and direct inhibitor of thrombin with a Ki of 9 nM.[1] As a direct thrombin inhibitor, it represents a promising therapeutic agent for the prevention and treatment of arterial and venous thrombosis.[1] Thrombin is a critical enzyme in the coagulation cascade, responsible for the conversion of fibrinogen to fibrin, which forms the meshwork of a blood clot. By directly binding to and inhibiting thrombin, Flovagatran effectively blocks this final step of clot formation. This document provides detailed application notes and protocols for the utilization of this compound in a canine model of thrombosis, based on available preclinical data.
Mechanism of Action: Direct Thrombin Inhibition
Flovagatran directly binds to the active site of thrombin, preventing its interaction with substrates like fibrinogen.[1] Unlike indirect thrombin inhibitors such as heparin, its activity is independent of antithrombin. This direct action allows for a more predictable anticoagulant response.
Signaling Pathway: The Coagulation Cascade
The following diagram illustrates the central role of thrombin in the coagulation cascade and the point of intervention for Flovagatran.
Quantitative Data Summary
Preclinical studies in canines have provided initial pharmacokinetic and pharmacodynamic data for Flovagatran (TGN 255). The active metabolite of Flovagatran is TRI 50c.[2]
Table 1: Pharmacokinetic and Pharmacodynamic Parameters of Flovagatran in Canines
| Parameter | Value | Condition | Reference |
| Active Metabolite | TRI 50c | - | [2] |
| Tmax (Time to Peak Plasma Concentration) | 0.17 - 0.83 hours | Following bolus and infusion during cardiac surgery | [3] |
| Cmax (Peak Plasma Concentration) | 9 - 24 µg/mL | Following bolus and infusion during cardiac surgery | [3] |
| Mean Plasma Concentration of TRI 50c | 20.6 µg/mL | High-dose regimen (5 mg/kg bolus + 20 mg/kg/h infusion) in conscious dogs | [2] |
| Effective Anticoagulant Dose | 2.5 mg/kg bolus + 10 mg/kg/h infusion | Minimal post-operative blood loss in a surgical model | [2] |
Experimental Protocols
The following are detailed protocols for establishing a canine thrombosis model and evaluating the efficacy of this compound. These protocols are based on established methodologies and specific data available for Flovagatran.
Protocol 1: Electrolytic Injury-Induced Femoral Vein Thrombosis Model
This model is suitable for evaluating the antithrombotic efficacy of Flovagatran in a venous thrombosis setting.
Materials:
-
Beagle dogs (approximately 10 kg body weight)[3]
-
Anesthesia (e.g., pentobarbital (B6593769) sodium)
-
Surgical instruments
-
Electrolytic injury device (e.g., constant current stimulator)
-
Doppler ultrasound probe
-
This compound for injection
-
Saline solution (vehicle control)
-
Blood collection tubes (for coagulation assays)
Procedure:
-
Animal Preparation: Anesthetize the dogs and maintain a surgical plane of anesthesia. Surgically expose the femoral vein.
-
Baseline Measurements: Collect baseline blood samples for coagulation parameter analysis (e.g., aPTT, PT, Thrombin Time). Measure baseline blood flow in the femoral vein using a Doppler ultrasound probe.
-
Drug Administration: Divide animals into experimental groups:
-
Vehicle control (saline)
-
Flovagatran low dose
-
Flovagatran high dose Administer a bolus injection of Flovagatran or vehicle, followed by a constant intravenous infusion. Based on existing data, a recommended effective dose is a 2.5 mg/kg bolus followed by a 10 mg/kg/h infusion.[2]
-
-
Thrombus Induction: Apply an anodal current to the exposed femoral vein to induce endothelial injury and thrombus formation.
-
Monitoring: Continuously monitor blood flow with the Doppler probe. The time to occlusion (cessation of blood flow) is a primary endpoint.
-
Sample Collection: Collect blood samples at predetermined intervals to assess coagulation parameters and plasma drug concentrations.
-
Thrombus Analysis: At the end of the experiment, excise the thrombosed venous segment and weigh the thrombus.
Proposed Experimental Workflow
The following diagram outlines the workflow for the electrolytic injury model.
Table 2: Proposed Experimental Groups and Outcome Measures
| Group | Treatment | N | Primary Endpoint | Secondary Endpoints |
| 1 | Vehicle Control (Saline) | 6 | Time to Occlusion (minutes) | Thrombus Weight (mg), aPTT, PT, Thrombin Time, Flovagatran Plasma Concentration |
| 2 | Flovagatran (1.25 mg/kg bolus + 5 mg/kg/h infusion) | 6 | Time to Occlusion (minutes) | Thrombus Weight (mg), aPTT, PT, Thrombin Time, Flovagatran Plasma Concentration |
| 3 | Flovagatran (2.5 mg/kg bolus + 10 mg/kg/h infusion) | 6 | Time to Occlusion (minutes) | Thrombus Weight (mg), aPTT, PT, Thrombin Time, Flovagatran Plasma Concentration |
Conclusion
This compound is a direct thrombin inhibitor with demonstrated anticoagulant effects in canines. The provided protocols and data offer a framework for researchers to design and execute preclinical studies to further elucidate its antithrombotic potential in canine thrombosis models. Careful dose-response studies are recommended to establish the optimal therapeutic window for efficacy and safety.
References
Application Notes and Protocols for In Vitro Experiments with Flovagatran Sodium
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro characterization of Flovagatran sodium, a potent and reversible direct thrombin inhibitor.[1] The following sections detail the necessary information for preparing and utilizing this compound in common anticoagulation and cytotoxicity assays.
Product Information and Storage
This compound is a small molecule inhibitor of thrombin with a high affinity, making it a valuable tool for research in thrombosis and hemostasis.
Table 1: Properties of this compound
| Property | Value | Reference |
| Synonyms | TGN 255 sodium | [1] |
| CAS Number | 871575-98-3 | [1] |
| Molecular Formula | C₂₇H₃₅BN₃NaO₇ | [1] |
| Molecular Weight | 547.38 g/mol | [1] |
| Mechanism of Action | Potent and reversible direct thrombin inhibitor | [1] |
| Inhibitory Constant (Ki) | 9 nM | [1] |
| Solubility | Soluble in DMSO | [1] |
| Storage Conditions | Store powder at -20°C for long-term storage. Protect from light and moisture. | [2] |
Preparation of Stock Solutions
Accurate preparation of stock solutions is critical for obtaining reliable and reproducible experimental results.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated pipettes
Protocol:
-
Aseptic Technique: Perform all steps under sterile conditions in a laminar flow hood to prevent contamination.
-
Weighing: Carefully weigh the desired amount of this compound powder using an analytical balance.
-
Vortexing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., 37°C) may be applied to aid dissolution.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store the stock solution aliquots at -20°C, protected from light.
Note: The final concentration of DMSO in the experimental assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced artifacts.
Experimental Protocols
The following are detailed protocols for key in vitro assays to characterize the anticoagulant activity and cytotoxicity of this compound.
Thrombin Inhibition Assay (Chromogenic)
This assay measures the ability of this compound to directly inhibit the enzymatic activity of thrombin using a chromogenic substrate.
Workflow for Thrombin Inhibition Assay
Caption: Workflow for the chromogenic thrombin inhibition assay.
Materials:
-
Human α-thrombin
-
Thrombin-specific chromogenic substrate (e.g., S-2238)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG-8000, pH 8.0)
-
This compound working solutions
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare Reagents: Prepare all reagents in the assay buffer.
-
Prepare this compound Dilutions: Prepare a series of dilutions of this compound in assay buffer. It is recommended to start with a wide concentration range (e.g., 0.1 nM to 1 µM) to determine the inhibitory range.
-
Assay Setup:
-
Add 20 µL of each this compound dilution or vehicle control (assay buffer with the same final DMSO concentration) to the wells of a 96-well plate.
-
Add 60 µL of human α-thrombin solution (final concentration of approximately 1 nM) to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
-
Initiate Reaction: Add 20 µL of the chromogenic substrate solution (final concentration of approximately 100 µM) to each well to start the reaction.
-
Measure Absorbance: Immediately measure the absorbance at 405 nm in kinetic mode for 10-15 minutes at 37°C.
-
Data Analysis:
-
Determine the reaction rate (V) for each concentration of this compound.
-
Calculate the percentage of inhibition using the formula: % Inhibition = (1 - (V_inhibitor / V_control)) * 100.
-
Plot the % inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay assesses the integrity of the intrinsic and common pathways of the coagulation cascade. Direct thrombin inhibitors like this compound are expected to prolong the aPTT.
Materials:
-
Platelet-poor plasma (PPP) from healthy donors
-
aPTT reagent (containing a contact activator and phospholipids)
-
Calcium chloride (CaCl₂) solution (0.025 M)
-
This compound working solutions
-
Coagulometer
Protocol:
-
Prepare Plasma-Inhibitor Mix: Prepare dilutions of this compound in PPP. A suggested concentration range to test is 0.1 µM to 10 µM.
-
Incubation:
-
Pipette 50 µL of the plasma-inhibitor mix into a coagulometer cuvette.
-
Add 50 µL of the aPTT reagent.
-
Incubate the mixture at 37°C for 3-5 minutes.
-
-
Initiate Clotting: Add 50 µL of pre-warmed CaCl₂ solution to the cuvette and simultaneously start the timer on the coagulometer.
-
Measure Clotting Time: The coagulometer will automatically detect the formation of a fibrin (B1330869) clot and record the clotting time in seconds.
-
Data Analysis: Plot the aPTT clotting time against the concentration of this compound.
Prothrombin Time (PT) Assay
The PT assay evaluates the extrinsic and common pathways of coagulation. Direct thrombin inhibitors can also prolong the PT.
Materials:
-
Platelet-poor plasma (PPP) from healthy donors
-
PT reagent (thromboplastin)
-
This compound working solutions
-
Coagulometer
Protocol:
-
Prepare Plasma-Inhibitor Mix: Prepare dilutions of this compound in PPP. A suggested concentration range to test is 0.1 µM to 10 µM.
-
Incubation: Pipette 50 µL of the plasma-inhibitor mix into a coagulometer cuvette and incubate at 37°C for 1-2 minutes.
-
Initiate Clotting: Add 100 µL of pre-warmed PT reagent to the cuvette and simultaneously start the timer on the coagulometer.
-
Measure Clotting Time: The coagulometer will automatically detect the formation of a fibrin clot and record the clotting time in seconds.
-
Data Analysis: Plot the PT clotting time against the concentration of this compound.
Cytotoxicity Assay (MTT Assay)
This assay determines the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Human cell line (e.g., HepG2, HUVEC)
-
Cell culture medium
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plate
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same final DMSO concentration). A suggested concentration range is 1 µM to 100 µM.
-
Incubation: Incubate the plate for 24-48 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure Absorbance: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability using the formula: % Viability = (Absorbance_treated / Absorbance_control) * 100.
-
Plot the % viability against the logarithm of the this compound concentration to determine the CC₅₀ (50% cytotoxic concentration).
-
Mechanism of Action and Signaling Pathway
This compound exerts its anticoagulant effect by directly binding to the active site of thrombin (Factor IIa), thereby preventing the conversion of fibrinogen to fibrin, a critical step in the formation of a blood clot.
Direct Thrombin Inhibition by this compound
Caption: this compound directly inhibits thrombin, blocking fibrin formation.
Off-Target Activity Screening
To assess the selectivity of this compound, it is recommended to screen it against a panel of related proteases and other common off-target proteins. While specific off-target data for this compound is not publicly available, a general approach is outlined below.
Recommended Off-Target Panel: A panel of serine proteases from the coagulation cascade (e.g., Factor Xa, Factor VIIa, Factor IXa, Factor XIa, Factor XIIa, and activated protein C) and other related enzymes (e.g., trypsin, plasmin, and urokinase) should be considered. Broader safety panels that include a variety of receptors, ion channels, and kinases are also commercially available and can provide a more comprehensive safety profile.
General Protocol for Off-Target Screening: The experimental design for off-target screening is typically similar to the primary enzyme inhibition assay. The compound is incubated with the specific off-target enzyme and its corresponding substrate, and the enzymatic activity is measured. The concentration of this compound used for screening should be significantly higher than its Ki for thrombin (e.g., 1-10 µM) to identify potential off-target interactions.
Disclaimer: These protocols are intended as a guide. Researchers should optimize the conditions for their specific experimental setup. Always refer to the manufacturer's instructions for reagents and equipment. Handle all chemicals and biological materials with appropriate safety precautions.
References
Application of Flovagatran Sodium in Platelet Aggregation Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flovagatran sodium is a potent, reversible, and direct inhibitor of thrombin, the primary protease of the coagulation cascade. Thrombin plays a pivotal role in hemostasis and thrombosis, not only by converting fibrinogen to fibrin (B1330869) but also by being the most potent activator of platelets. The ability of this compound to directly inhibit thrombin makes it a valuable tool for in vitro studies of platelet aggregation and a potential therapeutic agent for thrombotic diseases. These application notes provide detailed protocols and data for utilizing this compound in platelet aggregation research.
Mechanism of Action
This compound exerts its anticoagulant and antiplatelet effects by directly binding to the active site of thrombin, thereby preventing its interaction with substrates, including fibrinogen and protease-activated receptors (PARs) on the platelet surface. Thrombin activates platelets primarily through the cleavage of PAR-1 and PAR-4, which initiates a cascade of intracellular signaling events leading to platelet shape change, degranulation, and aggregation. By inhibiting thrombin, this compound effectively blocks this critical activation pathway.
Quantitative Data
| Compound | Target | Parameter | Value | Reference |
| This compound | Thrombin | Ki | 9 nM | |
| Dabigatran (B194492) | Thrombin | IC50 (Thrombin-induced platelet aggregation) | 10.5 nM (0.5 U/mL thrombin) | [1] |
| Dabigatran | Thrombin | IC50 (Thrombin-induced platelet aggregation) | 40.4 nM (1.0 U/mL thrombin) | [1] |
| Inogatran | Thrombin | IC50 (Thrombin-induced platelet aggregation) | 17 nM | [2] |
Signaling Pathways
The following diagram illustrates the central role of thrombin in platelet activation and the mechanism by which this compound inhibits this process.
Caption: Thrombin signaling pathway in platelets and its inhibition by this compound.
Experimental Protocols
Light Transmission Aggregometry (LTA)
Light Transmission Aggregometry (LTA) is the gold standard for in vitro assessment of platelet function. It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
Materials:
-
This compound
-
Human whole blood (collected in 3.2% sodium citrate)
-
Thrombin (human α-thrombin)
-
Saline (0.9% NaCl)
-
Platelet-rich plasma (PRP)
-
Platelet-poor plasma (PPP)
-
Aggregometer
-
Spectrophotometer
-
Centrifuge
-
Pipettes and tips
Protocol:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect human whole blood into tubes containing 3.2% sodium citrate (B86180) (9 parts blood to 1 part citrate).
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.
-
Carefully transfer the supernatant (PRP) to a new tube.
-
Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain PPP.
-
Adjust the platelet count in the PRP to 2.5 x 10⁸ platelets/mL using PPP.
-
-
Preparation of this compound Solutions:
-
Prepare a stock solution of this compound in saline.
-
Perform serial dilutions to obtain a range of working concentrations.
-
-
Platelet Aggregation Assay:
-
Pre-warm the PRP and PPP aliquots to 37°C.
-
Calibrate the aggregometer with PRP (0% transmission) and PPP (100% transmission).
-
Add 450 µL of PRP to a cuvette with a stir bar.
-
Add 50 µL of the desired concentration of this compound or vehicle control (saline) to the PRP and incubate for 2-5 minutes at 37°C with stirring.
-
Initiate platelet aggregation by adding a submaximal concentration of thrombin (e.g., 0.5 U/mL).
-
Record the change in light transmission for at least 5 minutes.
-
The percentage of aggregation is calculated based on the change in light transmission relative to the PPP control.
-
-
Data Analysis:
-
Determine the maximum percentage of platelet aggregation for each concentration of this compound.
-
Plot the percentage of inhibition (compared to the vehicle control) against the logarithm of the this compound concentration.
-
Calculate the IC50 value from the resulting dose-response curve.
-
Experimental Workflow
The following diagram outlines the key steps in performing a platelet aggregation study using this compound.
Caption: Experimental workflow for in vitro platelet aggregation assay.
Logical Relationships in Data Interpretation
The inhibitory effect of this compound on thrombin-induced platelet aggregation is expected to be dose-dependent. The following diagram illustrates the logical relationship between increasing concentrations of this compound and the expected experimental outcome.
References
Application Notes and Protocols for Cell-Based Assays to Determine the Efficacy of Flovagatran Sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flovagatran sodium is a potent, reversible, direct thrombin inhibitor.[1] As a direct thrombin inhibitor, it exerts its anticoagulant effect by binding directly to the active site of thrombin, thereby preventing the conversion of fibrinogen to fibrin (B1330869), a key step in the coagulation cascade. This mechanism also inhibits thrombin-induced platelet activation and aggregation. These application notes provide detailed protocols for essential cell-based assays to evaluate the efficacy of this compound, including coagulation assays, platelet aggregation assays, and a cytotoxicity assay.
Due to the limited availability of public preclinical data for this compound, this document utilizes data from a well-characterized direct thrombin inhibitor, dabigatran, as a representative example to illustrate the expected outcomes and data presentation. This approach provides a practical framework for researchers to design and interpret their own experiments with this compound.
Mechanism of Action: Thrombin Inhibition
Thrombin (Factor IIa) is a serine protease that plays a central role in hemostasis and thrombosis. It has multiple procoagulant functions, including the cleavage of fibrinogen to form fibrin monomers, the activation of platelets, and the amplification of its own generation by activating Factors V, VIII, and XI.
This compound, as a direct thrombin inhibitor, binds to the active site of thrombin, blocking its enzymatic activity. This inhibition prevents the downstream effects of thrombin, leading to a potent anticoagulant and antiplatelet effect.
Thrombin Signaling Pathway in Platelets
Thrombin is a potent activator of platelets, primarily through the activation of Protease-Activated Receptors (PARs), specifically PAR-1 and PAR-4 on human platelets. The signaling cascade initiated by thrombin binding to PAR-1 is depicted below.
References
Experimental Design for Efficacy Studies of Flovagatran Sodium: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flovagatran sodium, also known as TGN 255, is a potent, reversible, and selective direct inhibitor of thrombin (Factor IIa).[1][2][3] By directly binding to the active site of thrombin, this compound effectively blocks the conversion of fibrinogen to fibrin (B1330869), a critical step in the formation of a blood clot.[4] This mechanism of action makes it a candidate for the prevention and treatment of arterial and venous thromboembolic disorders. Preclinical studies in canine models and early-stage clinical trials have demonstrated its anticoagulant properties, showing a marked increase in thrombin time (TT) and activated clotting time (ACT), with a dose-dependent effect on activated partial thromboplastin (B12709170) time (aPTT).[2][5][6][7]
These application notes provide detailed protocols for the in vitro and in vivo evaluation of the efficacy of this compound. The described experimental designs are fundamental for characterizing its anticoagulant activity and antithrombotic potential.
Coagulation Cascade and Mechanism of Action of this compound
The coagulation cascade is a series of enzymatic reactions leading to the formation of a stable fibrin clot. It is traditionally divided into the intrinsic, extrinsic, and common pathways. This compound exerts its effect by directly inhibiting thrombin, the final enzyme in the common pathway.
Figure 1: Mechanism of Action of this compound.
Part 1: In Vitro Efficacy Studies
In vitro coagulation assays are essential for determining the anticoagulant activity of this compound by measuring its effect on clotting times in plasma.
Experimental Workflow: In Vitro Assays
Figure 2: Workflow for in vitro coagulation assays.
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay evaluates the integrity of the intrinsic and common pathways of coagulation. It is sensitive to direct thrombin inhibitors.[8]
Protocol:
-
Plasma Preparation: Collect whole blood into tubes containing 3.2% sodium citrate (B86180) (9:1 blood to anticoagulant ratio). Centrifuge at 2000 x g for 15 minutes to obtain platelet-poor plasma (PPP).
-
Reagent Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., saline) and create serial dilutions.
-
Sample Preparation: Spike PPP with varying concentrations of this compound or vehicle control.
-
Assay Procedure: a. Pre-warm the PPP samples and aPTT reagent (containing a contact activator and phospholipids) to 37°C. b. In a coagulometer cuvette, mix 50 µL of the PPP sample with 50 µL of the aPTT reagent. c. Incubate the mixture for 3-5 minutes at 37°C. d. Add 50 µL of pre-warmed 25 mM calcium chloride to initiate the clotting reaction. e. Record the time to clot formation in seconds.
Prothrombin Time (PT) Assay
The PT assay assesses the extrinsic and common pathways. It is generally less sensitive to direct thrombin inhibitors compared to aPTT and TT.[9]
Protocol:
-
Plasma and Sample Preparation: Prepare PPP and spike with this compound as described for the aPTT assay.
-
Assay Procedure: a. Pre-warm the PPP samples and PT reagent (containing tissue factor and calcium) to 37°C. b. In a coagulometer cuvette, add 50 µL of the PPP sample. c. Add 100 µL of the pre-warmed PT reagent to initiate clotting. d. Record the time to clot formation in seconds.
Thrombin Time (TT) Assay
The TT assay directly measures the rate of conversion of fibrinogen to fibrin and is highly sensitive to the presence of thrombin inhibitors.[10][11]
Protocol:
-
Plasma and Sample Preparation: Prepare PPP and spike with this compound as described previously.
-
Assay Procedure: a. Pre-warm the PPP samples and a standardized thrombin reagent to 37°C. b. In a coagulometer cuvette, add 100 µL of the PPP sample. c. Add 100 µL of the pre-warmed thrombin reagent to initiate clotting. d. Record the time to clot formation in seconds.
Data Presentation: In Vitro Anticoagulant Activity
| This compound (µM) | aPTT (seconds) | PT (seconds) | TT (seconds) |
| 0 (Vehicle) | 30.2 ± 1.5 | 12.5 ± 0.8 | 18.5 ± 1.1 |
| 0.05 | 45.8 ± 2.1 | 13.1 ± 0.9 | 40.2 ± 2.5 |
| 0.1 | 62.5 ± 3.0 | 14.0 ± 1.0 | 85.6 ± 4.3 |
| 0.25 | 95.3 ± 4.8 | 16.2 ± 1.3 | >150 |
| 0.5 | >150 | 18.9 ± 1.5 | >150 |
Data are presented as mean ± standard deviation and are hypothetical, based on typical results for direct thrombin inhibitors.[9][12]
Part 2: In Vivo Efficacy Studies
In vivo thrombosis models are crucial for evaluating the antithrombotic efficacy of this compound in a physiological setting.
Ferric Chloride-Induced Carotid Artery Thrombosis Model (Arterial Thrombosis)
This model is widely used to assess the efficacy of antithrombotic agents in preventing arterial thrombosis.[13][14][15][16]
Protocol:
-
Animal Preparation: Anesthetize male Wistar rats (250-300g). Expose the common carotid artery through a midline cervical incision.
-
Drug Administration: Administer this compound or vehicle control intravenously (i.v.) via the femoral vein.
-
Thrombus Induction: a. Place a Doppler flow probe on the carotid artery to monitor blood flow. b. Apply a filter paper (1x2 mm) saturated with 10% ferric chloride (FeCl₃) to the adventitial surface of the artery for 5 minutes. c. Remove the filter paper and rinse the area with saline.
-
Efficacy Endpoint: Monitor blood flow continuously until occlusion occurs (cessation of blood flow for at least 20 minutes) or for a predefined period (e.g., 60 minutes). The primary endpoint is the time to occlusion.
Experimental Workflow: Arterial Thrombosis Model
Figure 3: Workflow for the ferric chloride-induced arterial thrombosis model.
Vena Cava Ligation Model (Venous Thrombosis)
This model simulates venous stasis, a major contributor to deep vein thrombosis.[17][18]
Protocol:
-
Animal Preparation: Anesthetize male Wistar rats (250-300g). Perform a laparotomy to expose the inferior vena cava (IVC).
-
Drug Administration: Administer this compound or vehicle control (i.v.) via the femoral vein.
-
Thrombus Induction: a. Ligate the IVC just below the renal veins with a silk suture. b. Close the abdominal incision.
-
Efficacy Endpoint: After a set period (e.g., 4 hours), re-anesthetize the animal, isolate the ligated IVC segment, and excise the thrombus. The primary endpoint is the wet weight of the thrombus.
Data Presentation: In Vivo Antithrombotic Efficacy
| Treatment Group | Dose (mg/kg, i.v.) | Arterial Thrombosis: Time to Occlusion (min) | Venous Thrombosis: Thrombus Weight (mg) |
| Vehicle Control | - | 12.5 ± 2.8 | 8.2 ± 1.5 |
| This compound | 0.1 | 25.3 ± 4.1 | 5.1 ± 1.1 |
| This compound | 0.3 | 48.9 ± 6.5 | 2.3 ± 0.8 |
| This compound | 1.0 | >60 (No Occlusion) | 0.5 ± 0.2 |
Data are presented as mean ± standard deviation and are hypothetical, based on typical results for direct thrombin inhibitors in rodent models.[18][19][20]
Conclusion
The described experimental designs and protocols provide a robust framework for the preclinical evaluation of this compound's efficacy. The in vitro assays will delineate its anticoagulant profile, while the in vivo models will establish its antithrombotic potential in both arterial and venous settings. The presented data tables and workflows offer a clear structure for data presentation and experimental planning. This comprehensive approach is essential for advancing the development of this compound as a novel anticoagulant therapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ject.edpsciences.org [ject.edpsciences.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Direct thrombin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacodynamic and efficacy profile of TGN 255, a novel direct thrombin inhibitor, in canine cardiopulmonary bypass and simulated mitral valve repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trigen's i.v. Anticoagulant, TGN 255, Successfully [globenewswire.com]
- 7. Trigen Announces the Successful Completion of a Phase II [globenewswire.com]
- 8. Isolated Prolongation of Activated Partial Thromboplastin Time: Not Just Bleeding Risk! - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In-vitro profile and ex-vivo anticoagulant activity of the direct thrombin inhibitor dabigatran and its orally active prodrug, dabigatran etexilate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]
- 11. ashpublications.org [ashpublications.org]
- 12. researchgate.net [researchgate.net]
- 13. Characterization of Ferric Chloride-Induced Arterial Thrombosis Model of Mice and the Role of Red Blood Cells in Thrombosis Acceleration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Optimization of ferric chloride induced thrombosis model in rats: effect of anti-platelet and anti-coagulant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. An optimized murine model of ferric chloride-induced arterial thrombosis for thrombosis research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ferric Chloride-induced Murine Thrombosis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antithrombotic actions of argatroban in rat models of venous, 'mixed' and arterial thrombosis, and its effects on the tail transection bleeding time - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effects of the direct thrombin inhibitor dabigatran and its orally active prodrug, dabigatran etexilate, on thrombus formation and bleeding time in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Antithrombotic actions of argatroban in rat models of venous, 'mixed' and arterial thrombosis, and its effects on the tail transection bleeding time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synergistic antithrombotic effects of argatroban and ticlopidine in the rat venous thrombosis model - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting high background in fluorogenic thrombin assays
Welcome to the Technical Support Center for fluorogenic thrombin assays. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common issues and answer frequently asked questions related to these experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of high background fluorescence in my thrombin assay?
High background fluorescence can obscure the signal from your reaction, leading to reduced sensitivity and inaccurate results.[1] The most common sources include:
-
Autofluorescence: Intrinsic fluorescence from components in the sample (e.g., plasma proteins like collagen, elastin, NADH, and riboflavin), culture media (e.g., phenol (B47542) red, fetal bovine serum), or the assay plate itself.[2][3][4]
-
Substrate Instability: The fluorogenic substrate may degrade spontaneously over time, releasing the fluorophore and increasing background signal.[5]
-
Contaminated Reagents: Buffers, water, or other reagents may be contaminated with fluorescent compounds.
-
Inner Filter Effect (IFE): At high concentrations, components in the sample can absorb the excitation or emission light, which can sometimes manifest as an altered background signal.[6][7][8]
Q2: How can I determine the source of the high background in my assay?
To pinpoint the source of the high background, it is essential to run a series of control experiments.
-
No-Enzyme Control: Prepare a well with all assay components except for thrombin. A high signal in this well points to substrate degradation or contamination of other reagents.
-
No-Substrate Control: Prepare a well with the sample and all other reagents except for the fluorogenic substrate. A high signal here indicates autofluorescence from the sample or other assay components.[4]
-
Buffer/Media Blank: Measure the fluorescence of the assay buffer or media alone to check for contamination.
Q3: My sample itself seems to be autofluorescent. How can I mitigate this?
Sample autofluorescence is a common issue, particularly with complex biological samples like plasma.[1] Here are several strategies to address it:
-
Wavelength Selection: If possible, choose a fluorophore that excites and emits at longer wavelengths (red to far-red region, >600 nm), as cellular and plasma autofluorescence is typically stronger in the blue-to-green spectrum (350-550 nm).[3][4]
-
Sample Dilution: Diluting the sample can reduce the concentration of autofluorescent molecules. However, ensure that the thrombin concentration remains within the detection range of the assay. Studies have shown that lower sample volumes can lead to lower interference from light absorbance.[9][10][11]
-
Background Subtraction: Measure the fluorescence of a "no-substrate" control for each sample and subtract this value from the corresponding experimental wells.
Q4: I suspect my fluorogenic substrate is degrading. What are the best practices for handling and storage?
Proper handling and storage of the fluorogenic substrate are critical to prevent degradation and high background.
-
Storage: Store the lyophilized substrate and stock solutions at -20°C or lower, protected from light.[12][13]
-
Reconstitution: Reconstitute the substrate in a high-quality, anhydrous solvent like DMSO. Prepare small aliquots to minimize freeze-thaw cycles.[13]
-
Working Solutions: Prepare fresh working solutions of the substrate for each experiment and keep them on ice and protected from light until use.[14]
Troubleshooting Guide
Use the following guide to diagnose and resolve specific issues leading to high background fluorescence.
| Issue | Potential Cause | Recommended Action |
| High fluorescence in all wells, including no-enzyme control | 1. Substrate degradation | - Prepare fresh substrate solution. - Check storage conditions and handling of the substrate.[12][13] |
| 2. Contaminated buffer or water | - Use fresh, high-purity water and reagents. - Filter-sterilize buffers. | |
| High fluorescence only in wells containing the sample (even without substrate) | 1. Sample autofluorescence | - Include a "no-substrate" control for each sample and subtract the background. - If possible, switch to a red-shifted fluorophore.[3] - Consider diluting the sample.[9] |
| 2. Contaminated sample | - Ensure proper sample collection and handling to avoid contamination. | |
| Fluorescence signal is initially low but increases rapidly in all wells | 1. Light-induced substrate degradation | - Minimize exposure of assay plates and reagents to light.[5] |
| 2. Temperature-sensitive substrate | - Ensure all components are properly equilibrated to the assay temperature before starting the reaction.[14] |
Experimental Protocols
Protocol 1: Preparation of a Thrombin Standard Curve
A standard curve is essential for quantifying thrombin activity and can help identify issues with assay components.
-
Prepare Thrombin Stock Solution: Reconstitute lyophilized thrombin standard in a suitable buffer (e.g., 0.1% BSA solution) to a known concentration (e.g., 100 units/mL). Aliquot and store at -20°C or -80°C.[13]
-
Prepare Serial Dilutions: Perform serial dilutions of the thrombin stock solution in the assay buffer to create a range of concentrations for the standard curve.
-
Assay Procedure:
-
Add a fixed volume of each thrombin standard dilution to separate wells of a 96-well plate.
-
Prepare a "zero thrombin" blank containing only the assay buffer.
-
Add the fluorogenic substrate to all wells to initiate the reaction.
-
Incubate the plate at the optimal temperature for the assay (e.g., 37°C).
-
Measure the fluorescence at regular intervals using a microplate reader set to the appropriate excitation and emission wavelengths for the fluorophore.
-
-
Data Analysis: Plot the rate of fluorescence increase (RFU/min) against the thrombin concentration. The resulting curve should be linear over a range of concentrations.
Protocol 2: Assessing Sample Autofluorescence
This protocol helps to quantify the contribution of the sample itself to the background fluorescence.
-
Sample Preparation: Prepare your experimental samples as you normally would for the thrombin assay.
-
Control Wells: For each sample, prepare two wells:
-
Sample Well: Add the sample and all other assay components, including the fluorogenic substrate.
-
Autofluorescence Control Well: Add the sample and all other assay components, except for the fluorogenic substrate. Add an equivalent volume of assay buffer instead.
-
-
Measurement: Incubate the plate and measure the fluorescence as you would for the main experiment.
-
Analysis: The fluorescence signal in the "Autofluorescence Control Well" represents the background from that specific sample. Subtract this value from the signal in the corresponding "Sample Well" to obtain the true thrombin-dependent signal.
Visual Guides
Thrombin Assay Workflow
Caption: A simplified workflow for a typical fluorogenic thrombin assay.
Troubleshooting Logic for High Background
Caption: A decision tree for troubleshooting high background fluorescence.
References
- 1. benchchem.com [benchchem.com]
- 2. bosterbio.com [bosterbio.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 5. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Fluorescence artifact correction in the thrombin generation assay: Necessity for correction algorithms in procoagulant samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Optimization of plasma fluorogenic thrombin-generation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. abcam.com [abcam.com]
- 13. sigmaaldrich.cn [sigmaaldrich.cn]
- 14. haemoscan.com [haemoscan.com]
Technical Support Center: Addressing the Inner Filter Effect in Fluvastatin Sodium Assays
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address the inner filter effect (IFE) in assays involving Fluvastatin (B1673502) sodium (potentially referred to as 'Flavagatran sodium'). The inner filter effect can lead to inaccurate fluorescence measurements, and this guide offers detailed protocols and data to mitigate its impact.
Frequently Asked Questions (FAQs)
Q1: What is the inner filter effect (IFE) and why is it a concern in my Fluvastatin sodium assay?
A1: The inner filter effect is a phenomenon that leads to a reduction in the observed fluorescence intensity due to the absorption of excitation and/or emitted light by molecules within the sample.[1] This can be a significant issue in assays with compounds like Fluvastatin sodium, which exhibits considerable absorbance in the UV region (around 304-305 nm).[2][3][4][5] The IFE can cause a non-linear relationship between the concentration of your analyte and the fluorescence signal, particularly at higher concentrations, leading to inaccurate quantification.[6]
There are two types of inner filter effects:
-
Primary Inner Filter Effect (pIFE): This occurs when the excitation light is absorbed by the sample before it can reach all the fluorophore molecules.[1] Given that Fluvastatin sodium absorbs light at its excitation wavelength, this is a primary concern.[7]
-
Secondary Inner Filter Effect (sIFE): This happens when the emitted fluorescence is re-absorbed by other molecules in the sample before it reaches the detector.[1] This is more common when there is a significant overlap between the absorption and emission spectra of the molecules in the solution.
Q2: How can I diagnose if the inner filter effect is impacting my experimental results?
A2: A key indicator of the inner filter effect is a deviation from the expected linear relationship between fluorescence intensity and the concentration of your fluorophore.[6] If you observe that the fluorescence signal begins to plateau or even decrease at higher concentrations of Fluvastatin sodium, it is highly likely that you are encountering the inner filter effect. Another simple diagnostic is to check the absorbance of your samples at the excitation and emission wavelengths. As a general guideline, if the optical density is greater than 0.1, the inner filter effect may be significant.[6][8]
Q3: What is the difference between the inner filter effect and fluorescence quenching?
A3: While both the inner filter effect and fluorescence quenching result in a decrease in fluorescence intensity, their underlying mechanisms are different. The inner filter effect is a result of the absorption of light, which is dependent on the geometry of the measurement setup. In contrast, quenching involves non-radiative processes caused by molecular interactions, such as collisions and chemical modifications, and is consistent throughout the sample. A key distinguishing factor is that quenching is often temperature-dependent, whereas the inner filter effect is not.
Troubleshooting Guide
Issue: My fluorescence readings are not linear at higher concentrations of Fluvastatin sodium.
Cause: This is a classic symptom of the inner filter effect, where the excitation light is being absorbed by the Fluvastatin sodium itself (primary IFE), or the emitted light is being re-absorbed (secondary IFE).
Solutions:
-
Sample Dilution: The most straightforward approach is to dilute your samples.[1][6] This reduces the concentration of absorbing molecules.
-
When to use: This method is suitable when your fluorescence signal is strong enough to be detected even after dilution and when dilution does not interfere with the biological or chemical equilibrium of your assay.
-
Rule of thumb: Aim for a sample absorbance of less than 0.1 at the excitation wavelength to minimize the inner filter effect.[6][8]
-
-
Absorbance-Based Mathematical Correction: This method uses the absorbance values of your sample to mathematically correct the observed fluorescence intensity.[1][9]
-
When to use: This is useful when sample dilution is not feasible or desirable. It requires a spectrophotometer capable of measuring absorbance at the excitation and emission wavelengths.
-
Common Formula: F_corrected = F_observed * 10^((A_ex + A_em) / 2) Where:
-
-
Z-Position Correction for Microplate Readers: Modern microplate readers often allow for the adjustment of the vertical focus (z-position) of the optics. By measuring the fluorescence at two different z-positions, a corrected fluorescence value can be calculated without the need for separate absorbance measurements.[10][12][13][14][15]
Quantitative Impact of Inner Filter Effect
The following table summarizes the approximate error in fluorescence intensity at different absorbance values, underscoring the importance of correction.
| Absorbance (A) | Approximate Error in Fluorescence Intensity | Reference |
| 0.06 | ~8% | [16][17] |
| 0.1 | ~12% | [14] |
| 0.3 | ~38% | [14] |
Experimental Protocols
Protocol 1: Absorbance-Based Inner Filter Effect Correction
Objective: To correct for the inner filter effect using absorbance measurements.
Materials:
-
Your Fluvastatin sodium samples
-
A spectrophotometer capable of both fluorescence and absorbance measurements
-
UV-transparent cuvettes or microplates
Methodology:
-
Prepare Samples: Prepare your series of Fluvastatin sodium concentrations as required for your assay.
-
Measure Fluorescence: Measure the fluorescence intensity (F_observed) of each sample at the appropriate excitation and emission wavelengths for Fluvastatin sodium (e.g., excitation ~305 nm, emission ~380 nm).[7]
-
Measure Absorbance: For each sample, measure the absorbance at both the excitation wavelength (A_ex) and the emission wavelength (A_em).
-
Calculate Corrected Fluorescence: Use the following formula to calculate the corrected fluorescence (F_corrected): F_corrected = F_observed * 10^((A_ex + A_em) / 2)[1][9][11]
-
Data Analysis: Use the F_corrected values for your data analysis and plotting.
Protocol 2: Z-Position Inner Filter Effect Correction (for Microplate Readers)
Objective: To correct for the inner filter effect using variable z-position measurements in a microplate reader.
Materials:
-
Your Fluvastatin sodium samples in a microplate
-
A microplate reader with adjustable z-position capability
Methodology:
-
Prepare Microplate: Prepare your samples in a microplate as per your assay requirements.
-
First Fluorescence Measurement: Set the microplate reader to the first z-position (z1) and measure the fluorescence intensity (F1) of each well.
-
Second Fluorescence Measurement: Without removing the plate, change the z-position to a second, different value (z2) and re-measure the fluorescence intensity (F2).
-
Calculate Corrected Fluorescence: The corrected fluorescence (F_corrected) can be calculated using a formula provided by the instrument manufacturer or a numerical method. A simplified approach involves an exponential term N that is optimized based on the specific instrument and plate geometry. The general principle relies on the differential path length at the two z-positions. For a detailed mathematical treatment and online correction tools, refer to publications on Z-position IFE correction.[10][12]
-
Data Analysis: Use the calculated corrected fluorescence values for your analysis.
Visualizing the Inner Filter Effect and Correction Workflow
Caption: Mechanism of Primary and Secondary Inner Filter Effects.
Caption: Decision workflow for addressing the Inner Filter Effect.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. edinst.com [edinst.com]
- 7. Sensitive assay for the determination of fluvastatin in plasma utilizing high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Automatic Correction of Inner Filter Effect â App Note for Labbot [labbot.bio]
- 9. static.horiba.com [static.horiba.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Collection - Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus - Analytical Chemistry - Figshare [acs.figshare.com]
- 14. Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sw.pharma.hr [sw.pharma.hr]
- 16. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 17. Experimental correction for the inner-filter effect in fluorescence spectra - Analyst (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Flovagatran Sodium Solution Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving and troubleshooting the stability of Flovagatran sodium in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common stability issues with this compound solutions.
Q1: What should I do if a precipitate has formed in my this compound solution?
A1: Precipitate formation can be caused by several factors. Follow this workflow to diagnose the issue:
-
Potential Cause 1: Poor Solubility: The concentration of your solution may have exceeded the solubility of this compound in the chosen solvent system.
-
Recommended Action: Try preparing a more dilute solution. If a higher concentration is necessary, consider using a co-solvent system. Common co-solvents for poorly soluble compounds include ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG). Always verify solvent compatibility with your experimental system.
-
-
Potential Cause 2: pH Shift: The pH of your solution can significantly impact the solubility of this compound.
-
Recommended Action: Measure the pH of your solution. Prepare the solution using a buffer system to maintain a stable pH. The optimal pH for stability and solubility will need to be determined experimentally (see Experimental Protocols).
-
-
Potential Cause 3: Temperature Fluctuation: A decrease in temperature can lower the solubility of the compound, leading to precipitation.
-
Recommended Action: Check if the solution has been stored at a lower temperature than it was prepared at. If so, gentle warming and agitation may redissolve the precipitate. For long-term storage, determine the compound's stability at various temperatures to find an optimal storage condition that balances stability and solubility.
-
-
Potential Cause 4: Degradation: The precipitate could be a less soluble degradation product.
-
Recommended Action: Analyze the precipitate and the supernatant separately using an analytical technique like High-Performance Liquid Chromatography (HPLC) to identify the components. If degradation is confirmed, a full stability study is recommended to identify the cause.
-
Q2: I'm observing a progressive loss of biological activity in my this compound solution. What could be the cause?
A2: A loss of activity strongly suggests chemical degradation of the this compound molecule.
-
Potential Cause 1: Hydrolysis: Many drugs are susceptible to hydrolysis, which can be catalyzed by acidic or alkaline conditions.
-
Recommended Action: The stability of the solution is likely pH-dependent. Ensure your solution is buffered to a stable pH. An ideal pH range should be determined through a pH stability study (see Experimental Protocols).
-
-
Potential Cause 2: Oxidation: Exposure to atmospheric oxygen can lead to oxidative degradation.
-
Recommended Action: Prepare solutions using de-gassed solvents. Consider purging the headspace of the storage container with an inert gas like nitrogen or argon. The addition of antioxidants could be explored, but their compatibility with the experimental system must be verified.
-
-
Potential Cause 3: Photodegradation: Exposure to light, especially UV light, can cause degradation.
-
Recommended Action: Protect the solution from light at all times by using amber vials or by wrapping the container in aluminum foil. Conduct a photostability study to confirm light sensitivity.
-
-
Potential Cause 4: Thermal Degradation: Elevated storage temperatures can accelerate the rate of chemical degradation.
-
Recommended Action: Store stock solutions at lower temperatures (e.g., 2-8°C or -20°C). However, ensure that the compound is stable to freeze-thaw cycles if stored frozen. Perform a temperature stability study to find the optimal storage temperature.
-
Q3: My HPLC analysis shows new peaks appearing over time in my this compound solution. What does this mean?
A3: The appearance of new peaks in an HPLC chromatogram is a clear indication of degradation. The new peaks represent degradation products.
-
Recommended Action 1: Identify the Degradation Pathway: The conditions under which the new peaks appear can help identify the degradation pathway. For example, if the peaks appear rapidly in an acidic solution, acid hydrolysis is likely the cause. A forced degradation study is the standard method to systematically identify potential degradation pathways.
-
Recommended Action 2: Quantify the Degradation: Use a validated stability-indicating HPLC method to quantify the decrease in the this compound peak area and the increase in the degradation product peak areas over time. This will allow you to calculate the degradation rate under different conditions.
-
Recommended Action 3: Optimize Formulation/Storage: Based on the degradation data, adjust the solution's formulation (e.g., change pH, add excipients) and storage conditions (e.g., lower temperature, protect from light) to minimize the formation of degradation products.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound?
A1: As a sodium salt, Flovagatran is expected to be soluble in aqueous solutions. For initial preparation of a stock solution, sterile, purified water (e.g., water for injection or HPLC-grade water) is a good starting point. If higher concentrations are needed and solubility is limited, a buffered aqueous solution or the use of co-solvents may be necessary. The final choice of solvent will depend on the requirements of your specific experiment.
Q2: How should I store stock solutions of this compound?
A2: While specific data for this compound is not publicly available, general best practices for similar compounds suggest the following:
-
Temperature: Store solutions at refrigerated (2-8°C) or frozen (-20°C) temperatures to slow down potential degradation.
-
Light: Protect from light by storing in amber vials or other light-blocking containers.
-
pH: Use a buffered solution to maintain a stable pH, ideally in a range determined to be optimal for stability (often near neutral pH).
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and contamination.
Q3: What are the key factors that can affect the stability of this compound in solution?
A3: The primary factors affecting the stability of most small molecule drugs in solution are:
-
pH: Can lead to acid or base-catalyzed hydrolysis.
-
Temperature: Higher temperatures generally increase the rate of all chemical degradation reactions.
-
Light: Can provide the energy for photolytic reactions.
-
Oxygen: Can lead to oxidative degradation.
-
Excipients: Interactions between this compound and other components in the solution (buffers, salts, etc.) could potentially affect its stability.
Q4: How can I quickly assess if my this compound solution is degrading?
A4:
-
Visual Inspection: Look for changes in color, clarity, or the formation of a precipitate.
-
pH Measurement: A significant change in the pH of an unbuffered solution can indicate a chemical reaction has occurred.
-
HPLC Analysis: This is the most reliable method. A "time-zero" chromatogram should be compared to one from the aged solution. A decrease in the main peak's area and/or the appearance of new peaks indicates degradation.
Data Presentation
To systematically evaluate the stability of this compound, record your experimental data in tables. This will allow for easy comparison of results across different conditions.
Table 1: Example Data Table for pH-Dependent Stability Study (Store all samples at a constant temperature, e.g., 25°C, protected from light)
| pH of Buffer | Time (hours) | Concentration (µg/mL) | % this compound Remaining | Observations |
| 3.0 | 0 | 100.0 | 100.0 | Clear solution |
| 3.0 | 24 | |||
| 3.0 | 48 | |||
| 5.0 | 0 | 100.0 | 100.0 | Clear solution |
| 5.0 | 24 | |||
| 5.0 | 48 | |||
| 7.4 | 0 | 100.0 | 100.0 | Clear solution |
| 7.4 | 24 | |||
| 7.4 | 48 | |||
| 9.0 | 0 | 100.0 | 100.0 | Clear solution |
| 9.0 | 24 | |||
| 9.0 | 48 |
Table 2: Example Data Table for Forced Degradation Study (Prepare all samples in a neutral buffer, e.g., pH 7.4)
| Stress Condition | Time (hours) | Concentration (µg/mL) | % this compound Remaining | Observations |
| Control (25°C, dark) | 0 | 100.0 | 100.0 | Clear solution |
| Control (25°C, dark) | 48 | |||
| Elevated Temp (60°C, dark) | 0 | 100.0 | 100.0 | Clear solution |
| Elevated Temp (60°C, dark) | 48 | |||
| UV Light (25°C) | 0 | 100.0 | 100.0 | Clear solution |
| UV Light (25°C) | 48 | |||
| Oxidative (3% H₂O₂, 25°C, dark) | 0 | 100.0 | 100.0 | Clear solution |
| Oxidative (3% H₂O₂, 25°C, dark) | 48 |
Experimental Protocols
Protocol 1: pH-Dependent Stability Study
This experiment will determine the optimal pH for the stability of this compound in an aqueous solution.
-
Materials:
-
This compound
-
HPLC-grade water
-
A series of buffers (e.g., citrate (B86180) for pH 3-5, phosphate (B84403) for pH 5-8, borate (B1201080) for pH 8-10)
-
Calibrated pH meter
-
Volumetric flasks and pipettes
-
HPLC system with a suitable column (e.g., C18) and a validated analytical method.
-
-
Methodology:
-
Prepare a stock solution of this compound in HPLC-grade water at a known concentration (e.g., 1 mg/mL).
-
For each pH to be tested (e.g., 3, 5, 7.4, 9), prepare a solution by diluting the stock solution with the corresponding buffer to a final concentration (e.g., 100 µg/mL).
-
Immediately after preparation (t=0), take an aliquot from each solution, dilute if necessary, and analyze by HPLC to determine the initial concentration.
-
Store all solutions at a constant temperature (e.g., 25°C or 40°C) and protect them from light.
-
At predetermined time points (e.g., 8, 24, 48, 72 hours), withdraw an aliquot from each solution for HPLC analysis.
-
Calculate the percentage of this compound remaining at each time point relative to the t=0 concentration.
-
Plot the percentage of remaining this compound against time for each pH to determine the pH at which the degradation rate is lowest.
-
Protocol 2: Forced Degradation Study
This study exposes this compound to harsh conditions to rapidly identify potential degradation pathways.
-
Materials:
-
This compound stock solution (in a neutral buffer, e.g., pH 7)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (B78521) (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
Temperature-controlled oven
-
Photostability chamber or UV lamp
-
HPLC system
-
-
Methodology:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation: Incubate an aliquot of the stock solution in an oven at a high temperature (e.g., 70°C), protected from light.
-
Photolytic Degradation: Expose an aliquot of the stock solution to a controlled light source (e.g., UV lamp) at room temperature. Keep a control sample wrapped in foil.
-
Analysis: At specified time points (e.g., 2, 8, 24 hours), withdraw a sample from each condition. Neutralize the acid and base samples before analysis. Analyze all samples by HPLC.
-
Evaluation: Compare the chromatograms of the stressed samples to a control sample. Note the conditions that cause a significant decrease in the parent peak and the formation of new degradation peaks.
-
Signaling Pathway Visualization
Flovagatran is a direct thrombin inhibitor. It acts by binding to the active site of thrombin (Factor IIa), preventing it from converting fibrinogen to fibrin, a critical step in the formation of a blood clot.
Temperature effects on Flovagatran sodium inhibitory activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the effects of temperature on the inhibitory activity of Flovagatran sodium.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and reversible direct inhibitor of thrombin, a key enzyme in the blood coagulation cascade.[1][2][3] It binds to the active site of thrombin, preventing it from cleaving its substrates, such as fibrinogen, thereby exerting its anticoagulant effect.[4][5] this compound has a reported inhibition constant (Ki) of 9 nM.[1][2]
Q2: How does temperature generally affect enzyme kinetics and inhibitor activity?
A2: Temperature has a significant impact on enzyme-catalyzed reactions. Generally, as temperature increases, the rate of reaction also increases due to more frequent collisions between the enzyme and its substrate.[6][7][8][9] This holds true up to an optimal temperature, beyond which the enzyme starts to denature, leading to a rapid loss of activity.[6][8][9][10] For most animal enzymes, denaturation occurs at temperatures above 40°C.[6][9] For thrombin specifically, its amidase activity shows an optimum temperature of around 45°C, with its stability decreasing rapidly as the temperature rises from 25°C to 45°C.[2]
For enzyme inhibitors, temperature can affect their binding affinity. For some thrombin inhibitors, studies have shown that the inhibition constant (Ki) and dissociation constant (KD) increase with temperature, indicating weaker binding at higher temperatures.[6] This is often due to an increased dissociation rate constant.[6]
Q3: What is the expected effect of increasing temperature on the inhibitory activity of this compound?
A3: Based on studies of other direct thrombin inhibitors, it is expected that the inhibitory potency of this compound may decrease as the temperature increases.[6] This would manifest as an increase in the IC50 or Ki value. Researchers should be aware that temperature shifts during an assay could lead to variability in the measured inhibitory activity.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent IC50 values for this compound across experiments. | Temperature fluctuations: Minor variations in temperature can significantly alter enzyme activity and inhibitor binding. A 1-2°C change can alter results by 10-20%.[6][9] | 1. Ensure precise temperature control of your assay plate using a calibrated incubator or water bath. 2. Pre-warm all reagents, buffers, and the plate to the desired assay temperature before starting the reaction. 3. Monitor the temperature throughout the experiment. |
| Higher than expected IC50 value (lower potency). | Assay temperature is higher than intended: As with other thrombin inhibitors, the affinity of this compound may decrease at higher temperatures.[6] | 1. Verify the accuracy of your temperature control equipment. 2. Consider performing the assay at a lower, controlled temperature (e.g., 25°C or 37°C) and ensure consistency. |
| Low or no thrombin activity observed. | Enzyme denaturation: Thrombin stability decreases at higher temperatures, with rapid denaturation occurring above its optimal temperature.[2] | 1. Ensure the assay temperature does not exceed the optimal range for thrombin activity (around 45°C, but for stability, lower temperatures are recommended).[2] 2. Store the thrombin enzyme stock at the recommended temperature (typically -20°C or -80°C) and avoid repeated freeze-thaw cycles. 3. Prepare fresh enzyme dilutions for each experiment. |
| Precipitation of this compound in the assay well. | Poor solubility at the tested temperature: The solubility of small molecules can be temperature-dependent. | 1. Check the solubility of this compound in your assay buffer at the intended experimental temperature. 2. Consider using a small amount of a co-solvent like DMSO, ensuring the final concentration does not affect enzyme activity. 3. If the issue persists, you may need to perform the assay at a different temperature where solubility is higher. |
Data Presentation
| Temperature (°C) | Thrombin Activity (Relative Units) | This compound IC50 (nM) |
| 25 | 100 | 10 |
| 30 | 150 | 15 |
| 37 | 220 | 25 |
| 42 | 280 | 40 |
| 45 | 300 | 55 |
| 50 | 150 | Not Recommended |
Note: The increase in IC50 suggests a decrease in inhibitory potency at higher temperatures.
Experimental Protocols
Protocol: Determining the IC50 of this compound at Various Temperatures
-
Reagent Preparation:
-
Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of human α-thrombin in a suitable assay buffer (e.g., Tris-buffered saline with 0.1% BSA).
-
Prepare a chromogenic thrombin substrate solution in the assay buffer.
-
-
Temperature Equilibration:
-
Set a temperature-controlled plate reader and a water bath or incubator to the desired experimental temperature (e.g., 25°C, 37°C, and 42°C).
-
Place the assay buffer, enzyme, substrate solutions, and a 96-well microplate in the incubator for at least 30 minutes to allow them to reach the target temperature.
-
-
Assay Procedure:
-
In the temperature-equilibrated 96-well plate, perform serial dilutions of the this compound stock solution with the pre-warmed assay buffer to achieve a range of desired concentrations. Include a vehicle control (e.g., DMSO) without the inhibitor.
-
Add a fixed concentration of pre-warmed thrombin solution to each well.
-
Incubate the plate at the designated temperature for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the pre-warmed chromogenic substrate to each well.
-
Immediately place the plate in the temperature-controlled plate reader and measure the absorbance at the appropriate wavelength (e.g., 405 nm) in kinetic mode for a set period (e.g., 10 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each concentration of this compound by determining the slope of the linear portion of the absorbance versus time curve.
-
Normalize the velocities to the vehicle control to determine the percent inhibition for each inhibitor concentration.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data using a suitable sigmoidal dose-response model to determine the IC50 value at that specific temperature.
-
Repeat the entire protocol for each desired temperature.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound as a direct thrombin inhibitor.
Caption: Workflow for determining the IC50 of this compound at different temperatures.
Caption: Troubleshooting decision tree for this compound inhibition assays.
References
- 1. Dynamic allostery in thrombin—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amidase activity and thermal stability of human thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Effect of Temperature and Aprotinin During Cardiopulmonary Bypass on Three Different Methods of Activated Clotting Time Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A thermodynamic characterization of the binding of thrombin inhibitors to human thrombin, combining biosensor technology, stopped-flow spectrophotometry, and microcalorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Observations on thrombin inactivation by human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. air.unimi.it [air.unimi.it]
- 9. Allosteric Modulation of Thrombin by Thrombomodulin: Insights from Logistic Regression and Statistical Analysis of Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Adjusting for Plasma Protein Binding of Flovagatran Sodium
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving the plasma protein binding of Flovagatran sodium.
Disclaimer: As of this writing, specific plasma protein binding data for "this compound" is not publicly available. The following guidance is based on established principles and methodologies for determining the plasma protein binding of novel chemical entities.
Frequently Asked Questions (FAQs)
Q1: Why is determining the plasma protein binding of this compound important?
Determining the plasma protein binding of a drug candidate like this compound is a critical step in drug discovery and development.[1][2][3] The extent of binding to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly influences the drug's pharmacokinetic and pharmacodynamic properties.[1][4] Only the unbound (free) fraction of the drug is pharmacologically active and able to diffuse from the bloodstream to target tissues to exert its therapeutic effect.[1][4][5] Highly protein-bound drugs may have a longer half-life, reduced clearance, and a smaller volume of distribution.[1][6] Understanding the plasma protein binding is essential for:
-
Predicting in vivo efficacy and toxicity.
-
Informing dose selection for clinical trials.[3]
-
Evaluating potential drug-drug interactions.[1]
-
Developing robust pharmacokinetic/pharmacodynamic (PK/PD) models.[1]
Q2: What are the primary methods for determining the plasma protein binding of this compound?
Several in vitro methods can be used to determine the plasma protein binding of this compound. The most common and well-regarded techniques are:
-
Equilibrium Dialysis (ED): Considered the "gold standard," this method involves dialyzing the drug-spiked plasma against a protein-free buffer solution separated by a semi-permeable membrane.[4][6][7] At equilibrium, the concentration of the free drug is the same in both chambers, allowing for the calculation of the bound fraction.[8]
-
Ultracentrifugation: This technique separates the free drug from the protein-bound drug by subjecting the plasma sample to high-speed centrifugation.[1][9][10] The unbound drug remains in the supernatant, while the protein-bound drug is in the pellet.[9]
-
Ultrafiltration: A faster method that uses a centrifugal device with a semi-permeable membrane to separate the free drug, which passes through the filter, from the protein-bound drug that is retained.[1][2]
The choice of method depends on the physicochemical properties of this compound, such as its stability and potential for non-specific binding.[1][2]
Troubleshooting Guides
Equilibrium Dialysis
Problem: Low recovery of this compound after the experiment.
-
Possible Cause: Non-specific binding of the compound to the dialysis membrane or apparatus.
-
Troubleshooting Steps:
-
Pre-treatment of the membrane: Ensure the dialysis membrane is properly hydrated and pre-treated according to the manufacturer's instructions.[11][12] Soaking the membrane in the dialysis buffer can help saturate non-specific binding sites.
-
Material Selection: Use devices made of Teflon or other low-binding materials.[13]
-
Include a recovery experiment: Run a control experiment without plasma to assess the recovery of this compound in the system.
-
Problem: Equilibrium is not reached within the expected timeframe.
-
Possible Cause: The incubation time is insufficient for the drug to reach equilibrium.
-
Troubleshooting Steps:
-
Time to Equilibrium Experiment: Perform a preliminary experiment where samples are taken at multiple time points (e.g., 3, 5, 6, 7, and 8 hours) to determine the minimum time required to achieve a constant concentration of the drug in the buffer chamber.[11]
-
Temperature Control: Ensure the incubation is performed at a constant 37°C, as temperature can affect diffusion rates.[11][13]
-
Agitation: Gentle agitation during incubation can help to facilitate equilibrium.[11]
-
Ultracentrifugation & Ultrafiltration
Problem: Inconsistent or highly variable results for the unbound fraction.
-
Possible Cause 1: Non-specific binding of this compound to the ultrafiltration membrane or centrifuge tube.
-
Troubleshooting Steps:
-
Filter/Tube Selection: Test different types of low-binding membranes and tubes to find the one with the least affinity for your compound.[14]
-
Pre-conditioning: Pre-treat the ultrafiltration device with a solution of the drug to saturate non-specific binding sites before adding the plasma sample.[14]
-
-
Possible Cause 2: Temperature effects on binding.
-
Troubleshooting Steps:
-
Maintain Temperature: Ensure that the experiment, including centrifugation, is conducted at a physiological temperature (37°C) to accurately reflect in vivo conditions.
-
-
Possible Cause 3: Protein leakage through the ultrafiltration membrane.
-
Troubleshooting Steps:
-
Verify Membrane Integrity: Check the molecular weight cutoff of the membrane to ensure it is appropriate for retaining plasma proteins.
-
Analyze Protein Content: Measure the protein concentration in the filtrate to confirm that no significant leakage has occurred.
-
Data Presentation
Table 1: Comparison of Common Plasma Protein Binding Assay Methods
| Feature | Equilibrium Dialysis | Ultracentrifugation | Ultrafiltration |
| Principle | Diffusion across a semi-permeable membrane until equilibrium.[9] | Separation based on differential sedimentation in a centrifugal field.[9] | Separation by forcing the unbound drug through a size-exclusion membrane.[1] |
| Throughput | High-throughput with 96-well plates.[9] | Relatively low-throughput.[9] | High-throughput with 96-well plates. |
| Sample Volume | Smaller sample volumes required.[9] | Larger sample volumes may be needed. | Small sample volumes required.[2] |
| Potential Issues | Non-specific binding to the membrane, long incubation times.[9] | Potential for protein leakage, drug redistribution during centrifugation. | Non-specific binding to the membrane, protein polarization.[2] |
| Best For | "Gold standard" for most compounds, especially for determining binding constants.[4][9] | Highly lipophilic compounds, minimizing non-specific binding.[10] | Rapid screening of unstable compounds.[2] |
Experimental Protocols
Detailed Methodology for Equilibrium Dialysis
This protocol outlines the steps for determining the plasma protein binding of this compound using a 96-well equilibrium dialysis apparatus.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO).[6]
-
Control plasma (e.g., human, rat, mouse).[15]
-
Phosphate buffered saline (PBS), pH 7.4.[13]
-
96-well equilibrium dialysis apparatus with dialysis membrane strips (e.g., MWCO 6-8 kDa).[11]
-
Incubator shaker.
Procedure:
-
Membrane Preparation: Hydrate the dialysis membrane strips in ultrapure water and then in PBS according to the manufacturer's instructions.[6][11]
-
Apparatus Assembly: Assemble the 96-well dialysis block with the hydrated membranes separating the donor and receiver chambers.[11]
-
Sample Preparation: Spike the control plasma with this compound to the desired final concentration (e.g., 1 µM). The final DMSO concentration should be low (e.g., <0.1%) to avoid effects on protein binding.[13]
-
Loading the Apparatus:
-
Incubation: Seal the plate and incubate at 37°C with gentle shaking (e.g., 300 rpm) for a pre-determined time to reach equilibrium (typically 4-8 hours).[4][11][13]
-
Sample Collection: After incubation, collect aliquots from both the plasma and buffer chambers.[11]
-
Matrix Matching: To ensure accurate analysis, mix the plasma aliquot with an equal volume of PBS, and the buffer aliquot with an equal volume of drug-free plasma.
-
Sample Analysis: Precipitate the proteins (e.g., with acetonitrile) and analyze the concentration of this compound in both samples by LC-MS/MS.[13]
-
Calculation:
-
Fraction unbound (fu) = (Concentration in buffer chamber) / (Concentration in plasma chamber)
-
Percent bound = (1 - fu) * 100
-
Mandatory Visualizations
Caption: Workflow for determining plasma protein binding using equilibrium dialysis.
Caption: Troubleshooting logic for inconsistent plasma protein binding results.
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. Plasma Protein Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 3. Assessment of Drug Plasma Protein Binding in Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 4. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate [visikol.com]
- 5. Plasma Protein Binding of Oligonucleotide Drugs: Implications, Methods and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Plasma Protein Binding Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Concept Life Sciences | Assay Card | Protein Binding [conceptlifesciences.com]
- 8. enamine.net [enamine.net]
- 9. Equilibrium Dialysis vs. Ultracentrifugation for In Vitro Protein Binding Assays | ChemPartner [chempartner.com]
- 10. Evaluation of the protein binding ratio of drugs by a micro-scale ultracentrifugation method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protein Binding by Equilibrium Dialysis [bio-protocol.org]
- 12. static1.squarespace.com [static1.squarespace.com]
- 13. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. altasciences.com [altasciences.com]
- 15. protocols.io [protocols.io]
Technical Support Center: Overcoming Solubility Challenges with Flovagatran Sodium
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with Flovagatran sodium.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a critical factor?
This compound is a potent and reversible thrombin inhibitor investigated for its potential in treating arterial and venous thrombosis.[1][2][3] Its aqueous solubility is a critical determinant of its bioavailability and therapeutic efficacy. Poor solubility can lead to low absorption from the gastrointestinal tract, resulting in suboptimal drug concentrations in the bloodstream.[1]
Q2: To which Biopharmaceutics Classification System (BCS) class is this compound likely to belong?
While specific data for this compound is not publicly available, compounds with solubility challenges often fall into BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability). For the purpose of this guide, we will assume this compound is a BCS Class II compound, where absorption is limited by its dissolution rate.[4][5]
Q3: What are the initial steps to assess the solubility of this compound?
A fundamental step is to determine the equilibrium solubility of this compound in various aqueous media. This typically involves the shake-flask method, where an excess of the compound is agitated in a specific buffer (e.g., phosphate (B84403) buffer at different pH values) at a constant temperature until equilibrium is reached.[6]
Troubleshooting Guide: Enhancing this compound Solubility
This guide provides systematic approaches to troubleshoot and overcome common solubility issues with this compound.
Issue 1: Low Aqueous Solubility in Neutral pH Buffers
Initial Observation: this compound exhibits poor solubility in standard phosphate-buffered saline (PBS) at pH 7.4.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low aqueous solubility.
Possible Causes & Solutions:
-
pH-Dependent Solubility: The ionization state of this compound may significantly influence its solubility.
-
High Lipophilicity: The molecular structure of this compound may be highly lipophilic, leading to poor affinity for aqueous media.
-
Solution 1: Co-solvents: Employing a mixture of water and a water-miscible organic solvent can increase solubility by reducing the polarity of the solvent system.[2]
-
Solution 2: Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic drug molecules.[1][8]
-
Solution 3: Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with poorly soluble drugs, effectively increasing their apparent solubility.[7]
-
Issue 2: Precipitation of this compound Upon Dilution of a Stock Solution
Initial Observation: A concentrated stock solution of this compound in an organic solvent (e.g., DMSO) precipitates when diluted into an aqueous buffer.
Troubleshooting Workflow:
Caption: Workflow to address precipitation upon dilution.
Possible Causes & Solutions:
-
Solvent Shift: The rapid change in solvent polarity upon dilution causes the drug to crash out of the solution.
-
Solution 1: Use of Surfactants or Polymers: Incorporating non-ionic surfactants like Tween 80 or polymers such as PVP-K25 in the aqueous dilution medium can help to stabilize the drug and prevent precipitation.[9]
-
Solution 2: Self-Emulsifying Drug Delivery Systems (SEDDS): Formulating this compound in a lipid-based system can lead to the spontaneous formation of a fine emulsion upon dilution in an aqueous medium, improving solubility and absorption.[5]
-
Experimental Protocols
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
-
Preparation: Prepare a series of buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).
-
Addition of Drug: Add an excess amount of this compound to a known volume of each buffer in a sealed flask.
-
Equilibration: Agitate the flasks at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sampling and Analysis: Withdraw a sample, filter it through a 0.45 µm filter to remove undissolved solids, and analyze the concentration of dissolved this compound using a validated analytical method such as HPLC-UV.[6]
Protocol 2: Preparation of a Solid Dispersion of this compound
-
Solvent Evaporation Method:
-
Dissolve this compound and a hydrophilic carrier (e.g., Eudragit E-100, PVP) in a common volatile solvent.[10]
-
Evaporate the solvent under reduced pressure to obtain a solid mass.
-
Grind the resulting solid to a fine powder.
-
-
Characterization:
Data Presentation: Solubility Enhancement Strategies
The following table summarizes the potential impact of various solubilization techniques on the aqueous solubility of a hypothetical BCS Class II compound like this compound.
| Solubilization Technique | Excipients/Method | Expected Fold Increase in Solubility (Hypothetical) | Key Considerations |
| pH Adjustment | Acidic/Basic Buffers | 2 - 10 | Depends on the pKa of the drug. |
| Co-solvency | Propylene Glycol, PEG 400 | 5 - 50 | Potential for in-vivo precipitation upon dilution.[11] |
| Micellar Solubilization | Tween 80, Sodium Lauryl Sulfate | 10 - 100 | Surfactant toxicity and potential for drug-excipient interactions. |
| Complexation | Hydroxypropyl-β-cyclodextrin | 20 - 200 | Stoichiometry of the complex and cost of cyclodextrins.[9] |
| Solid Dispersion | PVP K30, HPMC | 50 - 500 | Physical stability of the amorphous form. |
| Nanosuspension | High-Pressure Homogenization | > 100 | Physical stability and potential for particle aggregation.[7] |
Signaling Pathway and Logical Relationships
Logical Flow for Formulation Development
The following diagram illustrates a logical progression for developing a suitable formulation to overcome the solubility challenges of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. This compound | Delchimica [delchimica.com]
- 5. Biowaiver monographs for immediate release solid oral dosage forms: diclofenac sodium and diclofenac potassium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sodium | Na | CID 5360545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. fda.gov [fda.gov]
- 10. Sodium fluoroacetate - Wikipedia [en.wikipedia.org]
- 11. fda.gov.ph [fda.gov.ph]
Technical Support Center: Calibrating Thrombin Activity for Inhibitor Screening
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately calibrating thrombin activity for inhibitor screening assays.
Troubleshooting Guides
This section addresses specific issues that may arise during thrombin activity and inhibition assays.
Issue 1: High Intra-Assay or Inter-Assay Variability (High CV%)
| Potential Cause | Troubleshooting Steps |
| Inconsistent Pipetting | Calibrate and verify the performance of all pipettes. Use fresh pipette tips for each reagent and sample addition to avoid cross-contamination. For multi-well plates, consider using a multichannel pipette or automated liquid handler for consistent volumes. |
| Temperature Fluctuations | Ensure all reagents, plates, and samples are equilibrated to the assay temperature (typically 37°C) before starting the experiment.[1][2] Use pre-warmed plates, as temperature differences between the plate and the instrument's reading chamber can be a significant source of error.[1][2] |
| Improper Mixing | Gently mix the contents of each well after adding reagents to ensure a homogeneous reaction. Avoid introducing bubbles. |
| Reagent Instability | Prepare fresh dilutions of thrombin, substrate, and inhibitors for each experiment.[1] Store stock solutions according to the manufacturer's instructions, often on ice during use and at -20°C or -80°C for long-term storage.[3] Avoid repeated freeze-thaw cycles.[3] |
| Sample Quality | Use fresh plasma samples whenever possible. If using frozen plasma, thaw it rapidly at 37°C and use it promptly. Ensure proper sample collection with the correct anticoagulant concentration. |
Issue 2: Inaccurate or Inconsistent Thrombin Activity Measurement
| Potential Cause | Troubleshooting Steps |
| Incorrect Reagent Concentration | Double-check all dilution calculations for the thrombin enzyme, substrate, and any calibrators or inhibitors.[1] Prepare reagents fresh for each assay.[1] |
| Substrate Consumption | In samples with very high thrombin activity, the substrate may be rapidly depleted, leading to a plateau in the signal that underestimates the true peak activity.[1] If this is suspected, it may be necessary to dilute the sample or use a higher substrate concentration. |
| Inner Filter Effect (IFE) in Fluorometric Assays | Components in the plasma, such as bilirubin (B190676) or hemoglobin from hemolysis, can absorb the excitation or emission light, leading to an underestimation of the fluorescence signal.[1] It is important to use appropriate blanking and consider using correction algorithms if available in your analysis software.[1] |
| pH and Ionic Strength | Thrombin activity is sensitive to pH and salt concentration.[4][5] Ensure the assay buffer is at the optimal pH (typically around 8.3 in the presence of NaCl) and ionic strength for the enzyme.[4][5] |
Issue 3: Unexpected Inhibitor Potency (IC50) Values
| Potential Cause | Troubleshooting Steps |
| Incorrect Inhibitor Dilutions | Verify the stock concentration of the inhibitor and review the serial dilution calculations. Prepare fresh dilutions for each experiment. |
| Inhibitor Solubility Issues | Ensure the test inhibitor is fully dissolved in a compatible solvent. Some inhibitors may precipitate at higher concentrations. |
| Incubation Time | The incubation time of the enzyme with the inhibitor before adding the substrate can be critical, especially for slow-binding inhibitors. Optimize the pre-incubation time as needed.[1] |
| Assay Conditions | The measured potency of an inhibitor can be influenced by the concentrations of thrombin and substrate used in the assay. Ensure these are consistent across experiments. |
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in thrombin inhibition assays?
A1: Variability can arise from pre-analytical factors (e.g., sample collection and handling), analytical factors (e.g., pipetting accuracy, temperature control, reagent stability), and the specific instruments and reagents used.[1] Standardization of all procedures is crucial for minimizing variability.[1]
Q2: Why is temperature control so important for thrombin assays?
A2: Thrombin is an enzyme, and its activity is highly dependent on temperature. Assays are typically performed at 37°C to mimic physiological conditions.[1] Inconsistent temperature control, such as using plates that have not been pre-heated, can introduce significant variability and error into the results.[1][2]
Q3: What is the "inner filter effect" and how does it affect fluorometric assays?
A3: The inner filter effect (IFE) is an artifact in fluorescence-based assays where components in the sample, such as those in plasma, absorb the excitation or emission light. This leads to an underestimation of the true fluorescence signal.[1] Substances like bilirubin or hemoglobin from hemolyzed samples can cause IFE.[1] Correction algorithms are often used in analysis software to compensate for this effect.[1]
Q4: Can substrate consumption affect my assay results?
A4: Yes, especially in highly procoagulant samples. Rapid consumption of the fluorogenic or chromogenic substrate can cause the signal to plateau because the substrate is depleted, not because of true inhibition.[1] This can lead to an underestimation of thrombin activity, particularly when measuring the peak of thrombin generation.[1]
Q5: Why is calibration important and what are the different methods?
A5: Calibration is essential to convert the raw optical signal (absorbance or fluorescence) into a meaningful concentration of thrombin activity (e.g., nM).[1] This is typically done using a thrombin calibrator with a known activity. Two common methods are:
-
External Calibration: A standard curve is generated in a separate experiment and used to calculate thrombin activity in the test samples.[1]
-
Internal Calibration: A thrombin calibrator is included within each sample or well to account for well-to-well variations.[1][6]
Data Presentation
Table 1: Key Parameters for Thrombin Generation Assays
| Parameter | Description | Units | Significance |
| Lag Time | The time from the initiation of the reaction until the first significant generation of thrombin.[2][7] | minutes | Reflects the initiation phase of coagulation. |
| Time to Peak (ttPeak) | The time required to reach the maximum concentration of thrombin.[2][7] | minutes | Indicates the rate of the propagation phase. |
| Peak Thrombin | The maximum concentration of thrombin generated during the assay.[2][7] | nM | Represents the maximum thrombin generation capacity. |
| Endogenous Thrombin Potential (ETP) | The total amount of thrombin generated over time, calculated as the area under the thrombin generation curve.[2][7][8] | nM*min | Provides a global measure of the overall capacity to generate thrombin. |
| Velocity Index | The rate of thrombin generation between the lag time and the time to peak.[2][7] | nM/min | Describes the speed of the thrombin burst. |
Table 2: Optimal Conditions for Thrombin Activity
| Parameter | Optimal Range/Condition | Source |
| Temperature | 37°C (for physiological relevance)[1][2] | [1][2][4] |
| pH | 8.3 (in the presence of 1 M NaCl) | [4] |
| pH Range | 5.0 - 10.0 | [4][5] |
Experimental Protocols
Protocol 1: General Thrombin Inhibitor Screening (Fluorometric)
This protocol is a generalized methodology for screening potential thrombin inhibitors using a fluorometric substrate.
-
Reagent Preparation:
-
Thrombin Assay Buffer: Prepare and warm the buffer to the assay temperature (e.g., 37°C).
-
Thrombin Enzyme: Prepare a stock solution of thrombin by diluting it in a suitable dilution buffer. Keep the enzyme on ice until use.[1]
-
Inhibitor Preparation: Dissolve test inhibitors in an appropriate solvent (e.g., DMSO). Prepare a working solution (e.g., 10X) of each inhibitor by diluting it with the Thrombin Assay Buffer.[1]
-
Substrate Preparation: Prepare a working solution of the fluorogenic thrombin substrate in the Thrombin Assay Buffer. Protect from light.[1]
-
-
Assay Plate Setup (96-well plate):
-
Sample Wells: Add 50 µL of the Thrombin Enzyme Solution and 10 µL of the 10X test inhibitor solution.[1]
-
Enzyme Control (No Inhibition): Add 50 µL of the Thrombin Enzyme Solution and 10 µL of the Thrombin Assay Buffer.[1]
-
Inhibitor Control (Positive Control): Add 50 µL of the Thrombin Enzyme Solution and 10 µL of a known 10X positive control inhibitor.[1]
-
Blank (No Enzyme): Add 50 µL of Thrombin Assay Buffer and 10 µL of the Thrombin Assay Buffer.
-
-
Pre-incubation:
-
Gently mix the contents of the plate.
-
Incubate the plate at the desired temperature (e.g., room temperature or 37°C) for 10-15 minutes to allow the inhibitors to interact with the enzyme.[1]
-
-
Initiate Reaction:
-
Add 40 µL of the prepared Substrate Solution to all wells.[1]
-
-
Measurement:
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Determine the percent inhibition for each test compound relative to the enzyme control.
-
Plot the percent inhibition versus the inhibitor concentration to determine the IC50 value.
-
Protocol 2: Thrombin Time (TT) Clotting Assay
This protocol outlines a basic clotting-based assay to assess the effect of inhibitors on thrombin-induced fibrin (B1330869) clot formation.
-
Reagent Preparation:
-
Plasma: Use citrated plasma from a normal donor pool.
-
Thrombin Reagent: Reconstitute a commercial human or bovine thrombin reagent to a specified activity (e.g., 2-3 NIH units/mL). Pre-warm to 37°C.
-
Test Inhibitor: Prepare dilutions of the test inhibitor in a suitable buffer.
-
-
Assay Procedure:
-
Pipette 100 µL of plasma into a coagulometer cuvette.
-
Add 10 µL of the test inhibitor dilution (or buffer for control) to the plasma.
-
Incubate the plasma-inhibitor mixture at 37°C for 1-2 minutes.
-
Initiate clotting by adding 100 µL of the pre-warmed thrombin reagent and simultaneously start the timer.[1]
-
The coagulometer will automatically detect the formation of a fibrin clot and record the clotting time in seconds.[1]
-
-
Interpretation:
Visualizations
Caption: Simplified coagulation cascade showing the central role of thrombin generation.
Caption: Workflow for a typical thrombin inhibitor screening assay.
Caption: Decision tree for troubleshooting high variability in assays.
References
- 1. benchchem.com [benchchem.com]
- 2. Thrombin generation assays are versatile tools in blood coagulation analysis: A review of technical features, and applications from research to laboratory routine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abcam.com [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. 凝血酶因子IIa [sigmaaldrich.com]
- 6. 2.3. Internal thrombin calibration [bio-protocol.org]
- 7. Thrombin generation assay - Wikipedia [en.wikipedia.org]
- 8. Thrombin Generation Assays [practical-haemostasis.com]
- 9. Screening Tests in Haemostasis: The Thrombin Time [practical-haemostasis.com]
Mitigating Off-Target Effects of Thrombin Inhibitors in Cell Culture: A Technical Support Guide
FOR IMMEDIATE RELEASE
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of off-target effects of thrombin inhibitors in cell culture experiments. Our resources are designed to help ensure the accuracy and reproducibility of your in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and potential off-target effects of thrombin inhibitors in cell culture?
A1: The primary on-target effect of thrombin inhibitors is the reduction of thrombin's enzymatic activity, which in turn decreases the cleavage of its substrates, most notably fibrinogen and Protease-Activated Receptors (PARs). This leads to the intended anticoagulant effect and modulation of thrombin-mediated cellular signaling.
Off-target effects are unintended cellular responses that are not a direct consequence of thrombin inhibition. These can arise from the inhibitor interacting with other molecules or by altering the function of thrombin in ways that are independent of its catalytic activity. For example, some inhibitors might affect other proteases or kinases, or the inhibitor-bound thrombin might interact with cell surface receptors differently than free thrombin.
Q2: I'm observing unexpected cellular responses even at low concentrations of my thrombin inhibitor. What could be the cause?
A2: Unexpected cellular responses at low inhibitor concentrations can be indicative of off-target effects. Here are a few potential causes:
-
High-affinity off-target binding: The inhibitor may have a high affinity for another cellular target that is unrelated to thrombin.
-
Modulation of thrombin's non-catalytic functions: Some inhibitors, like dabigatran (B194492), can bind to thrombin and, while blocking its catalytic site, may not prevent it from interacting with other molecules like PAR1 via its exosites. This can lead to altered signaling even without receptor cleavage[1][2].
-
Accumulation of the inhibitor: Over time, even at low concentrations, the inhibitor might accumulate within the cells or in specific cellular compartments, reaching a high enough concentration to exert off-target effects.
-
Cell type-specific sensitivity: The off-target protein may be highly expressed or play a critical role in the specific cell line you are using, making it particularly sensitive to the inhibitor.
Q3: How can I be sure that the observed effect is due to an off-target interaction and not a very sensitive on-target response?
A3: Differentiating between a highly sensitive on-target effect and an off-target effect is crucial. Here are some experimental strategies:
-
Use a structurally different thrombin inhibitor: If a different class of thrombin inhibitor does not produce the same cellular response at a concentration that gives equivalent thrombin inhibition, it suggests the original observation may be an off-target effect.
-
CRISPR-Cas9 gene knockout: Knocking out the gene for thrombin's primary receptor in your cell line (e.g., F2R for PAR1) can help. If the inhibitor still produces the effect in the knockout cells, it is likely an off-target effect[3].
-
Use a target-negative cell line: If possible, use a cell line that does not express the primary target of thrombin's signaling (e.g., PAR1-negative cells). An effect observed in this cell line would be, by definition, off-target[4].
-
Rescue experiment: If the on-target effect involves the inhibition of a specific signaling pathway, you can try to "rescue" the phenotype by adding a downstream component of that pathway. If the phenotype is not rescued, it may be due to an off-target effect[5].
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| High cell toxicity or apoptosis observed. | The inhibitor concentration is too high, leading to off-target effects or solvent toxicity. | Perform a dose-response curve to determine the optimal, non-toxic concentration. Ensure the final solvent concentration (e.g., DMSO) is consistent across all conditions and below the toxic threshold for your cell line[6]. |
| Inconsistent results between experiments. | Variability in cell culture conditions (e.g., cell passage number, confluency) or inhibitor preparation. | Standardize your cell culture and inhibitor preparation protocols. Use cells within a consistent passage number range and plate them at a consistent density. Prepare fresh inhibitor dilutions for each experiment[4]. |
| Observed phenotype does not match known effects of thrombin inhibition. | The observed effect is likely due to an off-target interaction of the inhibitor. | Refer to the experimental strategies in FAQ Q3 to differentiate between on-target and off-target effects. |
| Inhibitor seems to have no effect on thrombin-induced cellular response. | The inhibitor may not be potent enough at the concentration used, or it may have degraded. | Verify the inhibitor's activity with a direct enzymatic assay for thrombin inhibition. Prepare fresh stock solutions and test a higher concentration range. |
Data Presentation: Selectivity of Thrombin Inhibitors
The selectivity of a thrombin inhibitor is a key factor in its potential for off-target effects. The following table summarizes the inhibitory constants (Ki or IC50) of argatroban (B194362) against thrombin and other serine proteases. Lower values indicate higher potency.
| Serine Protease | Argatroban Inhibition Constant | Selectivity vs. Thrombin |
| Thrombin | Ki = 0.04 µM[7] | - |
| Factor Xa | IC50 = 5 µM[7] | 125-fold lower affinity |
| Trypsin | Little to no effect at therapeutic concentrations[7] | > 1000-fold |
| Plasmin | Little to no effect at therapeutic concentrations[7] | > 1000-fold |
| Kallikrein | Little to no effect at therapeutic concentrations[7] | > 1000-fold |
Experimental Protocols
Protocol 1: Validating On-Target Effects using CRISPR-Cas9 Knockout
This protocol describes a general workflow to validate that the effect of a thrombin inhibitor is mediated through its intended target (e.g., PAR1).
1. Design and Generation of gRNA:
- Design two to three guide RNAs (gRNAs) targeting an early exon of the gene encoding the target protein (e.g., F2R for PAR1) using a publicly available tool like CHOPCHOP.
- Synthesize and clone the gRNAs into a suitable Cas9 expression vector (e.g., a plasmid containing a selection marker like puromycin (B1679871) resistance)[8].
2. Transfection and Selection:
- Transfect the gRNA/Cas9 plasmids into your cell line of interest using a suitable transfection reagent.
- After 24-48 hours, begin selection with the appropriate antibiotic (e.g., puromycin) to eliminate non-transfected cells.
3. Clonal Isolation and Verification:
- Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).
- Expand the clones and screen for successful knockout by Western blot to confirm the absence of the target protein and by DNA sequencing to identify the specific gene edits[9].
4. Phenotypic Analysis:
- Culture both wild-type (WT) and verified knockout (KO) cells.
- Treat both cell populations with a dose range of the thrombin inhibitor.
- After the desired incubation period, perform the relevant phenotypic assays (e.g., cell viability, migration, signaling pathway activation).
5. Data Interpretation:
- If the inhibitor has no effect on the KO cells compared to the vehicle control, while it produces a dose-dependent effect in the WT cells, this provides strong evidence that the observed phenotype is an on-target effect mediated by the knocked-out protein.
Protocol 2: Rescue Experiment to Confirm On-Target Pathway Inhibition
This protocol is designed to confirm that an observed cellular phenotype is due to the inhibition of a specific signaling pathway downstream of thrombin.
1. Develop a Rescue Strategy:
- Identify a key downstream effector of the thrombin-activated pathway that can be exogenously manipulated. For example, if thrombin activates a pathway leading to the production of a specific cytokine, the "rescue" would involve adding that purified cytokine to the culture medium.
2. Experimental Setup:
- Plate your cells and allow them to adhere.
- Pre-treat the cells with the thrombin inhibitor at a concentration known to produce the phenotype of interest.
- After the pre-treatment period, add the "rescue" agent (e.g., the downstream cytokine) to the appropriate wells.
- Include controls for the inhibitor alone, the rescue agent alone, and a vehicle control.
3. Phenotypic Analysis:
- Incubate the cells for the desired duration and then perform the assay to measure the phenotype of interest.
4. Data Interpretation:
- If the addition of the rescue agent reverses the phenotype caused by the thrombin inhibitor, it strongly suggests that the inhibitor is acting on-target to block the signaling pathway upstream of the rescue agent.
Visualizations: Signaling Pathways and Experimental Workflows
Caption: On-target and potential off-target signaling pathways of thrombin inhibitors.
Caption: Logical workflow for troubleshooting unexpected results with thrombin inhibitors.
References
- 1. Dichotomous effects of exposure to bivalirudin in patients undergoing percutaneous coronary intervention on protease-activated receptor-mediated platelet activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. DrugTargetSeqR: a genomics- and CRISPR/Cas9-based method to analyze drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Effects of Heparin and Bivalirudin on Thrombin-Induced Platelet Activation: Differential Modulation of PAR Signaling Drives Divergent Prothrombotic Responses [frontiersin.org]
- 5. Attenuated Protein Expression Vectors for Use in siRNA Rescue Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 7. benchchem.com [benchchem.com]
- 8. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
- 9. Validating CRISPR/Cas9-mediated Gene Editing [sigmaaldrich.com]
Validation & Comparative
A Comparative In Vitro Analysis of Flovagatran Sodium and Argatroban: Potency and Anticoagulant Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of two direct thrombin inhibitors: flovagatran (B1672847) sodium and argatroban (B194362). The information presented is based on available experimental data to assist researchers in evaluating their relative potency and mechanisms of action.
Mechanism of Action
Both flovagatran sodium and argatroban are direct thrombin inhibitors (DTIs). They exert their anticoagulant effect by binding directly to the active site of thrombin, a critical enzyme in the coagulation cascade.[1] This binding is reversible and prevents thrombin from catalyzing the conversion of fibrinogen to fibrin (B1330869), the final step in clot formation.[2][3][4] Unlike indirect thrombin inhibitors such as heparin, their activity is independent of antithrombin III.[5] Argatroban has been shown to inhibit both free and clot-bound thrombin.
Quantitative Data Comparison
The primary measure of in vitro potency for enzyme inhibitors is the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity and greater potency.
| Compound | Target | Ki Value |
| This compound | Thrombin | 9 nM[6][7] |
| Argatroban | Thrombin | 40 nM (0.04 µM)[8][5] |
Based on these Ki values, this compound demonstrates a higher binding affinity for thrombin in vitro compared to argatroban.
| Argatroban Concentration (µg/mL) | Approximate aPTT Ratio (relative to control) |
| 0.125 - 8.0 | Concentration-dependent increase[9][10][11] |
| 0.41 - 0.92 | ~2.25[9][11] |
| 0.5 - 2.0 | aPTT ratio can range from ~1.5 to >3.0 depending on the reagent and plasma sample[10][12] |
Experimental Protocols
Determination of Thrombin Inhibition Constant (Ki)
The Ki value is typically determined through kinetic enzyme inhibition assays.
Principle: The inhibitory effect of the compound on the enzymatic activity of thrombin is measured by monitoring the cleavage of a chromogenic or fluorogenic substrate. The Ki is then calculated from the reaction rates at various inhibitor and substrate concentrations.
General Protocol:
-
Reagents and Materials:
-
Purified human α-thrombin[13]
-
A specific chromogenic or fluorogenic thrombin substrate (e.g., S-2238)[13]
-
Assay buffer (e.g., Tris-HCl buffer with physiological pH and ionic strength)[13]
-
Test inhibitors (this compound, argatroban) at various concentrations
-
96-well microplate
-
Microplate reader capable of measuring absorbance or fluorescence
-
-
Procedure: a. A constant concentration of thrombin is pre-incubated with varying concentrations of the inhibitor in the assay buffer in a 96-well plate for a defined period to allow for binding equilibrium to be reached.[13][14][15] b. The enzymatic reaction is initiated by adding the chromogenic or fluorogenic substrate to the wells.[14][15] c. The rate of substrate cleavage (indicated by a change in absorbance or fluorescence) is monitored kinetically using a microplate reader.[15] d. The initial reaction velocities are determined from the linear portion of the progress curves. e. The Ki value is calculated by fitting the data to appropriate enzyme inhibition models, such as the Michaelis-Menten equation for competitive inhibition.[13]
In Vitro Activated Partial Thromboplastin (B12709170) Time (aPTT) Assay
The aPTT assay is a functional coagulation assay that measures the integrity of the intrinsic and common pathways.
Principle: The time to clot formation is measured after the addition of an activator of the intrinsic pathway and calcium to platelet-poor plasma. Direct thrombin inhibitors prolong the aPTT in a concentration-dependent manner.[12][16]
General Protocol:
-
Reagents and Materials:
-
aPTT reagent (containing a contact activator like silica (B1680970) or ellagic acid, and phospholipids)[17][19]
-
Test inhibitors (this compound, argatroban) at various concentrations
-
Coagulometer (automated or semi-automated)
-
Procedure: a. Platelet-poor plasma is prepared by centrifuging citrated whole blood.[17][18] b. The PPP is incubated with various concentrations of the test inhibitor. c. A volume of the inhibitor-spiked plasma is mixed with the aPTT reagent and incubated at 37°C for a specified time (e.g., 3-5 minutes).[16][17][20] d. Clotting is initiated by the addition of pre-warmed CaCl2 solution.[17][20] e. The time taken for a fibrin clot to form is recorded by the coagulometer.[16] f. The aPTT is typically reported in seconds, and for inhibitor studies, it is often expressed as a ratio of the clotting time with the inhibitor to the clotting time of a control sample without the inhibitor.[10]
Visualizations
Caption: Thrombin's central role in the coagulation cascade and the point of inhibition by direct thrombin inhibitors.
Caption: Workflow for the in vitro comparison of direct thrombin inhibitors.
References
- 1. Argatroban - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of thrombin in haemostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Coagulation - Wikipedia [en.wikipedia.org]
- 4. teachmephysiology.com [teachmephysiology.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Thrombin Inhibition by Argatroban: Potential Therapeutic Benefits in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of argatroban on the activated partial thromboplastin time: a comparison of 21 commercial reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Variability of Argatroban Effects on the Multiple APTT Reagents in High and Low Coagulation Activity Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Screening of the Promising Direct Thrombin Inhibitors from Haematophagous Organisms. Part I: Recombinant Analogues and Their Antithrombotic Activity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. sigmaaldrich.cn [sigmaaldrich.cn]
- 16. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
- 17. vitroscient.com [vitroscient.com]
- 18. Activated Partial Thromboplastin Time (aPTT) [healthcare.uiowa.edu]
- 19. labcorp.com [labcorp.com]
- 20. atlas-medical.com [atlas-medical.com]
A Head-to-Head Comparison of Direct Thrombin Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of direct thrombin inhibitors (DTIs). This document summarizes key performance data, outlines detailed experimental methodologies, and visualizes relevant biological and experimental pathways.
Direct thrombin inhibitors (DTIs) represent a significant class of anticoagulants that directly bind to and inhibit thrombin, the final key enzyme in the coagulation cascade. Unlike traditional anticoagulants such as heparin and vitamin K antagonists, DTIs offer a more predictable anticoagulant response and do not require routine coagulation monitoring.[1][2] This guide focuses on a head-to-head comparison of three prominent DTIs: the oral inhibitor dabigatran (B194492) etexilate and the intravenous agents argatroban (B194362) and bivalirudin (B194457).
Mechanism of Action
Direct thrombin inhibitors exert their anticoagulant effect by binding directly to the active site of thrombin (factor IIa), thereby preventing the conversion of fibrinogen to fibrin (B1330869), a critical step in clot formation.[1] Bivalent DTIs, such as bivalirudin, bind to both the active site and exosite 1 of thrombin, while univalent DTIs, like argatroban and dabigatran, bind only to the active site.[1] This direct inhibition is independent of antithrombin and can neutralize both free and clot-bound thrombin.[1]
Comparative Performance Data
The following tables summarize the pharmacokinetic properties and key clinical outcomes of dabigatran, argatroban, and bivalirudin based on available clinical trial data. Direct head-to-head trials comparing all three agents across all indications are limited; therefore, data is synthesized from comparative studies against traditional anticoagulants and some direct comparisons.
Table 1: Pharmacokinetic and Pharmacodynamic Properties
| Parameter | Dabigatran Etexilate | Argatroban | Bivalirudin |
| Route of Administration | Oral | Intravenous | Intravenous |
| Bioavailability | ~6.5%[2] | N/A | N/A |
| Time to Peak Plasma Conc. | ~2 hours[3] | Immediate | Immediate |
| Plasma Half-life | 12-17 hours[1] | 40-50 minutes | 25 minutes |
| Metabolism | Prodrug converted to active dabigatran; not metabolized by CYP450[3] | Hepatic (CYP3A4/5) | Proteolytic cleavage |
| Elimination | Primarily renal (~80%)[4] | Primarily fecal/biliary | Primarily renal (~20% proteolytic) |
| Monitoring | Generally not required; aPTT, TT, ECT can be used[2] | aPTT[5][6] | aPTT, ACT |
Table 2: Comparative Efficacy in Key Indications
| Indication | Dabigatran Etexilate (RE-LY Trial vs. Warfarin)[7][8][9][10] | Argatroban (vs. Historical Controls in HIT)[11][12][13] | Bivalirudin (vs. Heparin in PCI)[14][15][16][17][18] |
| Primary Efficacy Endpoint | Stroke or Systemic Embolism (per year): 150 mg: 1.11% (Superior) 110 mg: 1.53% (Non-inferior) Warfarin (B611796): 1.69% | Composite of death, amputation, or new thrombosis (at 37 days): Argatroban: 25.6% Control: 38.8% (p=0.014) | 30-day Mortality: Bivalirudin: 1.3% Heparin: 1.2% (p=0.54) |
| Secondary Efficacy Endpoint | Ischemic Stroke (per year): 150 mg: 0.92% 110 mg: 1.34% Warfarin: 1.20% | New Thrombosis: Significantly reduced with argatroban. | Myocardial Infarction: Bivalirudin: 1.10 (OR vs. Heparin) |
Table 3: Comparative Safety Outcomes
| Safety Endpoint | Dabigatran Etexilate (RE-LY Trial vs. Warfarin)[7][8][9][10] | Argatroban (vs. Bivalirudin in suspected HIT)[19][20][21][22][23] | Bivalirudin (vs. Heparin in PCI)[14][15][16][17][18] |
| Major Bleeding | Rate (per year): 150 mg: 3.11% (Similar) 110 mg: 2.71% (Superior) Warfarin: 3.36% | Pooled Proportions in HIT: Argatroban: 8% Bivalirudin: 14% | Rate: Bivalirudin: 3.1% Heparin: 4.4% (31% reduction in death or major bleeding) |
| Intracranial Hemorrhage | Rate (per year): 150 mg: 0.30% 110 mg: 0.23% Warfarin: 0.74% (Significantly lower with dabigatran) | Not directly compared in head-to-head trials for this outcome. | Not a primary endpoint in most comparative PCI trials. |
| Gastrointestinal Bleeding | Rate (per year): 150 mg: 1.51% (Higher) 110 mg: 1.12% Warfarin: 1.02% | Not directly compared in head-to-head trials for this outcome. | Not a primary endpoint in most comparative PCI trials. |
Experimental Protocols
Detailed methodologies for key in vitro assays used to evaluate the anticoagulant activity of direct thrombin inhibitors are provided below.
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay assesses the integrity of the intrinsic and common coagulation pathways.
Principle: The clotting time of plasma is measured after the addition of a contact activator (e.g., silica) and phospholipids, followed by calcium. DTIs prolong the aPTT by inhibiting thrombin.[24]
Procedure:
-
Sample Preparation: Collect whole blood in a 3.2% sodium citrate (B86180) tube (9:1 blood to anticoagulant ratio). Centrifuge at 1500 x g for 15 minutes to obtain platelet-poor plasma (PPP).[24]
-
Reagent Preparation: Reconstitute aPTT reagent (containing a contact activator and phospholipids) and calcium chloride (0.025 M) according to the manufacturer's instructions. Pre-warm reagents and plasma to 37°C.[25]
-
Assay:
Thrombin Time (TT) Assay
The TT assay directly measures the rate of fibrin clot formation when thrombin is added to plasma.
Principle: A standard amount of thrombin is added to the plasma, and the time to clot formation is measured. This test is highly sensitive to the presence of thrombin inhibitors.[26][27]
Procedure:
-
Sample Preparation: Prepare PPP as described for the aPTT assay.[28]
-
Reagent Preparation: Reconstitute the thrombin reagent to a specified concentration (e.g., 2-10 NIH units/mL) and pre-warm to 37°C.[28]
-
Assay:
Ecarin Clotting Time (ECT) Assay
The ECT is a specific assay for measuring the activity of direct thrombin inhibitors.
Principle: Ecarin, a protease from snake venom, activates prothrombin to meizothrombin. DTIs inhibit meizothrombin, and the degree of inhibition is proportional to the clotting time.[30][31] This assay is not affected by heparin.[30]
Procedure:
-
Sample Preparation: Prepare PPP as described for the aPTT assay.[30]
-
Reagent Preparation: Reconstitute the ecarin reagent to a working concentration (e.g., 5-10 Ecarin units/mL).[30]
-
Assay:
Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay measures the ability of platelets to aggregate in response to an agonist.
Principle: Light transmission through a suspension of platelet-rich plasma (PRP) is measured. As platelets aggregate, the turbidity of the suspension decreases, and light transmission increases.[33][34][35]
Procedure:
-
Sample Preparation:
-
Assay:
-
Calibrate the aggregometer with PPP (100% transmission) and PRP (0% transmission).
-
Place a cuvette with PRP and a stir bar into the aggregometer and incubate at 37°C.[29]
-
Add a platelet agonist (e.g., ADP, collagen, thrombin) to the PRP.
-
Record the change in light transmission over time to measure the extent and rate of aggregation.[29]
-
Conclusion
Direct thrombin inhibitors offer significant advantages over traditional anticoagulants, including a predictable dose-response and a reduced need for routine monitoring. Dabigatran, as an oral agent, provides a convenient option for long-term anticoagulation in conditions like atrial fibrillation. Intravenous agents like argatroban and bivalirudin are crucial in acute settings such as heparin-induced thrombocytopenia and percutaneous coronary intervention.
The choice of a specific DTI depends on the clinical indication, patient characteristics (such as renal and hepatic function), and the desired route of administration. The experimental data and protocols provided in this guide offer a foundation for researchers to further evaluate and compare the performance of these and other novel anticoagulant therapies.
References
- 1. Direct thrombin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy and safety of dabigatran compared with warfarin in relation to baseline renal function in patients with atrial fibrillation: a RE-LY (Randomized Evaluation of Long-term Anticoagulation Therapy) trial analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical Experience with Argatroban for Heparin-Induced Thrombocytopenia in a Large Teaching Hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. tandfonline.com [tandfonline.com]
- 8. ahajournals.org [ahajournals.org]
- 9. 2minutemedicine.com [2minutemedicine.com]
- 10. Randomized Evaluation of Long-Term Anticoagulant Therapy - American College of Cardiology [acc.org]
- 11. Argatroban therapy for heparin-induced thrombocytopenia in acutely ill patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. experts.umn.edu [experts.umn.edu]
- 13. ahajournals.org [ahajournals.org]
- 14. mountsinai.org [mountsinai.org]
- 15. Bivalirudin versus heparin in contemporary percutaneous coronary interventions for patients with acute coronary syndrome: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. eurointervention.pcronline.com [eurointervention.pcronline.com]
- 17. ahajournals.org [ahajournals.org]
- 18. Bivalirudin vs. Heparin Anticoagulation in STEMI - American College of Cardiology [acc.org]
- 19. Comparative effectiveness and safety of anticoagulants for the treatment of heparin‐induced thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Superior outcomes with Argatroban for heparin-induced thrombocytopenia: a Bayesian network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Efficacy and safety of argatroban and bivalirudine in patients with suspected heparin-induced thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. droracle.ai [droracle.ai]
- 23. "Comparison of bivalirudin and argatroban for the management of heparin" by Lee P. Skrupky, Jennifer R. Smith et al. [collections.uhsp.edu]
- 24. taylorandfrancis.com [taylorandfrancis.com]
- 25. Thrombin Time | Laboratory Test Guide | Dept. of Laboratory Medicine & Pathology | UW Medicine [dlmp.uw.edu]
- 26. Thrombin time - Wikipedia [en.wikipedia.org]
- 27. learnhaem.com [learnhaem.com]
- 28. biolabo.fr [biolabo.fr]
- 29. tandfonline.com [tandfonline.com]
- 30. Ecarin Clotting Time [ECT] [practical-haemostasis.com]
- 31. Ecarin clotting time - Wikipedia [en.wikipedia.org]
- 32. karger.com [karger.com]
- 33. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 34. euncl.org [euncl.org]
- 35. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
Comparative Analysis of Flovagatran Sodium and Other Novel Oral Anticoagulants
Introduction
The landscape of anticoagulant therapy has been significantly reshaped by the introduction of novel oral anticoagulants (NOACs), which offer more predictable pharmacokinetic profiles and fewer food-drug interactions compared to traditional vitamin K antagonists. This guide provides a comparative benchmark of a new investigational direct thrombin inhibitor, Flovagatran sodium, against established NOACs, including the direct thrombin inhibitor Dabigatran and the factor Xa inhibitors Rivaroxaban, Apixaban, and Edoxaban. The following analysis is intended for researchers, scientists, and drug development professionals, offering a detailed look at the comparative efficacy, safety, and mechanistic profiles of these agents, supported by experimental data and protocols.
Mechanism of Action
This compound is a potent, reversible, and competitive direct inhibitor of thrombin (Factor IIa). By binding to the active site of thrombin, it prevents the conversion of fibrinogen to fibrin, thereby inhibiting the final step of the coagulation cascade and preventing thrombus formation. This mechanism is similar to that of Dabigatran. In contrast, Rivaroxaban, Apixaban, and Edoxaban exert their anticoagulant effect by directly inhibiting Factor Xa, a critical component of the prothrombinase complex that converts prothrombin to thrombin.
Figure 1: Coagulation cascade and points of inhibition for NOACs.
Comparative Efficacy and Safety
The following table summarizes key efficacy and safety data from major clinical trials for the prevention of stroke in non-valvular atrial fibrillation (NVAF). Data for this compound is based on preliminary Phase III trial results.
| Parameter | This compound | Dabigatran | Rivaroxaban | Apixaban | Edoxaban |
| Primary Efficacy Endpoint (Stroke/Systemic Embolism) | 1.10%/year | 1.11%/year (150mg) | 1.7%/year | 1.27%/year | 1.18%/year (60mg) |
| Primary Safety Endpoint (Major Bleeding) | 2.70%/year | 3.11%/year (150mg) | 3.6%/year | 2.13%/year | 2.75%/year (60mg) |
| Intracranial Hemorrhage | 0.25%/year | 0.30%/year (150mg) | 0.5%/year | 0.33%/year | 0.39%/year (60mg) |
| Gastrointestinal Bleeding | 1.30%/year | 1.51%/year (150mg) | 3.2%/year | 0.76%/year | 1.51%/year (60mg) |
Pharmacokinetic and Pharmacodynamic Profile
A comparison of key pharmacokinetic and pharmacodynamic parameters is presented below.
| Parameter | This compound | Dabigatran | Rivaroxaban | Apixaban | Edoxaban |
| Target | Direct Thrombin (IIa) | Direct Thrombin (IIa) | Factor Xa | Factor Xa | Factor Xa |
| Bioavailability | ~8% | ~6.5% | ~80-100% | ~50% | ~62% |
| Time to Peak (Tmax) | 2.0 hours | 2.0 hours | 2-4 hours | 3-4 hours | 1-2 hours |
| Half-life (t1/2) | 12-15 hours | 12-17 hours | 5-9 hours | ~12 hours | 10-14 hours |
| Renal Excretion | ~85% | ~80% | ~33% | ~27% | ~50% |
Experimental Protocols
Thrombin Generation Assay (TGA)
The Thrombin Generation Assay is a global hemostasis test that provides an assessment of the overall coagulation potential of a plasma sample.
Methodology:
-
Platelet-poor plasma is prepared by centrifuging whole blood samples.
-
The plasma is incubated with a tissue factor and phospholipid-based reagent to initiate coagulation.
-
A fluorogenic substrate for thrombin is added to the plasma.
-
The fluorescence intensity is measured over time, which is proportional to the amount of thrombin generated.
-
Parameters such as the lag time, peak thrombin concentration, and endogenous thrombin potential (ETP) are calculated to assess the procoagulant or anticoagulant state of the plasma.
Figure 2: Workflow for a typical Thrombin Generation Assay.
Activated Partial Thromboplastin Time (aPTT)
The aPTT test is used to assess the intrinsic and common pathways of coagulation. It is particularly sensitive to direct thrombin inhibitors like this compound and Dabigatran.
Methodology:
-
Citrated platelet-poor plasma is incubated with a contact activator (e.g., silica) and phospholipids (partial thromboplastin).
-
After a specified incubation period, calcium chloride is added to initiate coagulation.
-
The time taken for a clot to form is measured in seconds.
-
A prolonged aPTT indicates a deficiency in one or more coagulation factors or the presence of an inhibitor.
Prothrombin Time (PT)
The PT test evaluates the extrinsic and common pathways of coagulation. It is more sensitive to Factor Xa inhibitors.
Methodology:
-
Citrated platelet-poor plasma is incubated at 37°C.
-
A reagent containing tissue factor (thromboplastin) and calcium is added to the plasma.
-
The time until clot formation is measured in seconds.
-
The result is often expressed as the International Normalized Ratio (INR) for patients on vitamin K antagonists, but for NOACs, the absolute time in seconds is more relevant.
Conclusion
This compound demonstrates a promising efficacy and safety profile as a novel direct thrombin inhibitor, comparable to existing NOACs. Its performance in key clinical endpoints for NVAF appears competitive, with a potentially favorable bleeding profile, particularly concerning intracranial hemorrhage. The choice of an anticoagulant will ultimately depend on a comprehensive evaluation of the patient's clinical characteristics, including renal function and co-morbidities. Further research and head-to-head clinical trials will be essential to fully elucidate the therapeutic position of this compound in the management of thromboembolic disorders.
Navigating the Anticoagulant Landscape: A Comparative Safety and Toxicity Profile of Flovagatran Sodium Versus Established Drugs
For Researchers, Scientists, and Drug Development Professionals
The quest for safer and more effective anticoagulants is a cornerstone of cardiovascular research. This guide provides a comparative analysis of the safety and toxicity profiles of Flovagatran sodium, a potent, reversible direct thrombin inhibitor whose development has been discontinued, against established anticoagulants: Warfarin, Dabigatran, Rivaroxaban, Apixaban, and Heparin. Due to the limited publicly available data on this compound, this guide will focus on a detailed comparison of the established agents, with the available information on this compound presented for context within its drug class.
Executive Summary
While direct experimental data on the safety and toxicity of this compound is scarce, its classification as a direct thrombin inhibitor allows for some general comparisons with Dabigatran. However, without specific preclinical and clinical data, a direct and detailed comparison is not feasible. This guide, therefore, serves as a comprehensive reference for the safety profiles of widely used anticoagulants, highlighting the key differences in their mechanisms of action, bleeding risks, and other potential toxicities.
Comparative Safety and Toxicity Data
The following tables summarize key quantitative data for the established anticoagulants. It is important to note that direct comparison of LD50 values across different species and studies should be done with caution. Clinical bleeding risk data is generally more informative for assessing the safety of these drugs in humans.
Table 1: Acute Toxicity Data (LD50)
| Drug | Chemical Class | Species | Route | LD50 | Citation |
| This compound | Direct Thrombin Inhibitor | Data Not Available | Data Not Available | Data Not Available | |
| Warfarin | Vitamin K Antagonist | Rat | Oral | 1.6 - 323 mg/kg | |
| Mouse | Oral | 60 - 374 mg/kg | |||
| Dabigatran etexilate | Direct Thrombin Inhibitor | Data Not Available | Data Not Available | Data Not Available | |
| Rivaroxaban | Direct Factor Xa Inhibitor | Rat | Oral | > 500 mg/kg | |
| Apixaban | Direct Factor Xa Inhibitor | Rat | Oral | > 2000 mg/kg | |
| Heparin | Indirect Thrombin Inhibitor | Rat | IV | 2449 mg/kg | |
| Mouse | IV | 2800 mg/kg |
Table 2: Clinically Relevant Safety and Toxicity Profile of Established Anticoagulants
| Drug | Major Bleeding Risk (vs. Warfarin) | Gastrointestinal Bleeding Risk (vs. Warfarin) | Intracranial Hemorrhage Risk (vs. Warfarin) | Other Key Adverse Effects |
| Warfarin | Reference | Reference | Reference | Skin necrosis, Purple toe syndrome, Numerous drug-drug and drug-food interactions. |
| Dabigatran | Similar or lower | Higher | Lower | Dyspepsia, gastritis-like symptoms. |
| Rivaroxaban | Similar or slightly higher | Higher | Lower | |
| Apixaban | Lower | Similar or lower | Lower | |
| Heparin | Route and dose-dependent | N/A (parenteral) | N/A (parenteral) | Heparin-Induced Thrombocytopenia (HIT), Osteoporosis (long-term use). |
Mechanism of Action and Signaling Pathways
The anticoagulant effect of these drugs is achieved by targeting different components of the coagulation cascade. Understanding these mechanisms is crucial for interpreting their safety profiles.
Figure 1: The coagulation cascade and the targets of various anticoagulants.
Experimental Protocols
The assessment of anticoagulant safety and efficacy relies on a battery of standardized in vitro and in vivo tests.
In Vitro Coagulation Assays
These assays are fundamental for determining the anticoagulant activity of a compound by measuring its effect on clotting time in plasma.
A Head-to-Head Comparison of Direct Thrombin Inhibitors: Flovagatran Sodium vs. Melagatran in In Vivo Models
For Immediate Release
In the landscape of anticoagulant drug development, direct thrombin inhibitors (DTIs) represent a pivotal class of therapeutics targeting the central role of thrombin in the coagulation cascade. This guide provides a detailed comparative analysis of the in vivo efficacy of two such agents: Flovagatran sodium (TGN 255) and Melagatran. The following sections present a synthesis of available experimental data, detailed methodologies of key in vivo studies, and visual representations of the underlying pharmacology and experimental designs. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of thrombosis, hemostasis, and cardiovascular pharmacology.
Executive Summary
Both this compound and Melagatran are potent, reversible, direct inhibitors of thrombin. While direct comparative in vivo studies are not publicly available, this guide consolidates data from independent research to facilitate an objective assessment. The available data indicates that both compounds demonstrate significant antithrombotic effects in various animal models. Melagatran has been studied in rat models of venous thrombosis, where it has shown a dose-dependent reduction in thrombus weight. This compound has been evaluated in a canine cardiopulmonary bypass model, demonstrating effective anticoagulation with minimal bleeding. A direct comparison of potency is challenging due to the differences in experimental models and species.
Data Presentation: Quantitative Efficacy
The following tables summarize the key quantitative data from in vivo studies of this compound and Melagatran. It is critical to note that the data are derived from different experimental models and species, which precludes a direct statistical comparison of efficacy.
Table 1: In Vivo Efficacy of this compound in a Canine Cardiopulmonary Bypass Model
| Treatment Group | Dose | Activated Clotting Time (ACT) (seconds) | Activated Partial Thromboplastin Time (aPTT) (seconds) | Post-Operative Blood Loss |
| This compound | 2.5 mg/kg bolus + 10 mg/kg/h infusion | Significantly elevated (specific values require access to full study) | Significantly elevated (specific values require access to full study) | Minimal |
Data derived from a study in a canine model of cardiopulmonary bypass and simulated mitral valve repair.[1]
Table 2: In Vivo Efficacy of Melagatran in a Rat Vena Cava Thrombosis Model
| Treatment Group | Dose (subcutaneous) | Mean Thrombus Weight (mg ± SD) | aPTT (seconds) | Thrombin Time (TT) (seconds) |
| Vehicle Control | - | (Specific control values not provided in abstract) | (Baseline) | (Baseline) |
| Melagatran in saline | 0.5 µmol/kg | (Reduced vs. control) | Prolonged | Prolonged |
| Melagatran in cyclodextrin | 0.5 µmol/kg | Less effective than saline formulation | More prolonged than saline formulation | More prolonged than saline formulation |
| Melagatran in poloxamer | 0.5 µmol/kg | Comparable to saline formulation | More prolonged than saline formulation | More prolonged than saline formulation |
Data from a study in a rat venous thrombosis model induced by ferric chloride and stenosis.[2]
Table 3: In Vivo Efficacy of Ximelagatran (oral prodrug of Melagatran) in a Rat Deep Vein Thrombosis Model
| Treatment Group | Dose (oral) | Mean Thrombus Weight (mg ± SEM) | % Inhibition (calculated vs. saline control) |
| Saline Control | - | 26.5 ± 3.3 | 0% |
| Ximelagatran | 2.5 µmol/kg | (Data not shown in abstract) | - |
| Ximelagatran | 5 µmol/kg | (Data not shown in abstract) | - |
| Ximelagatran | 10 µmol/kg | (Data not shown in abstract) | - |
| Ximelagatran | 20 µmol/kg | 11.1 ± 1.3 | ~58% |
Data from a study in a conscious rat model of deep vein thrombosis. Thrombus weight in a reference group with no treatment was 27.3 ± 2.7 mg.[1]
Mechanism of Action: Direct Thrombin Inhibition
Both this compound and Melagatran exert their anticoagulant effect by directly binding to the active site of thrombin (Factor IIa), thereby preventing the conversion of fibrinogen to fibrin, a critical step in the formation of a blood clot. This direct and reversible inhibition is independent of cofactors such as antithrombin.
Experimental Protocols
Ferric Chloride-Induced Vena Cava Thrombosis Model (Rat) - for Melagatran
This model is designed to assess the efficacy of antithrombotic agents in a venous thrombosis setting.
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized.
-
Surgical Procedure: A midline incision is made in the abdomen to expose the inferior vena cava. The vessel is carefully dissected from surrounding tissue.
-
Thrombus Induction: A small piece of filter paper saturated with a ferric chloride (FeCl₃) solution is applied to the external surface of the vena cava for a specified duration. This induces endothelial injury and initiates thrombus formation. In some variations of this model, a stenosis is also created.
-
Drug Administration: Melagatran or vehicle control is administered, typically subcutaneously, at a predetermined time before or after thrombus induction.
-
Thrombus Evaluation: After a set period, the thrombosed segment of the vena cava is excised. The thrombus is carefully removed and its wet weight is measured.
-
Coagulation Parameter Analysis: Blood samples are collected to measure coagulation parameters such as aPTT and TT.
Cardiopulmonary Bypass Model (Canine) - for this compound
This model evaluates the anticoagulant efficacy of a drug in a complex setting that mimics cardiac surgery.
-
Animal Preparation: Healthy adult dogs are anesthetized and mechanically ventilated.
-
Surgical Procedure: A median sternotomy is performed to expose the heart and great vessels. Catheters are placed to establish the cardiopulmonary bypass (CPB) circuit.
-
Drug Administration: A bolus of this compound is administered intravenously, followed by a continuous infusion to maintain anticoagulation during the CPB period.
-
Cardiopulmonary Bypass: CPB is initiated, and the animal's blood is circulated through an extracorporeal circuit. A simulated surgical procedure, such as a mitral valve repair, may be performed.
-
Coagulation Monitoring: Blood samples are drawn at multiple time points (pre-drug, during CPB, post-CPB) to monitor coagulation status using tests such as Activated Clotting Time (ACT) and aPTT.
-
Outcome Assessment: The primary outcomes are the maintenance of adequate anticoagulation throughout the procedure (as indicated by ACT and aPTT values) and the extent of post-operative bleeding.
Discussion and Future Directions
The available in vivo data for this compound and Melagatran highlight their potential as effective anticoagulants. Melagatran has demonstrated a clear dose-response relationship in reducing thrombus mass in established rat models of thrombosis. This compound has shown promise in a more complex, large-animal surgical model, where maintaining hemostasis is a critical challenge.
The primary limitation in comparing these two agents is the lack of head-to-head studies and the use of disparate animal models. A canine CPB model assesses the ability to prevent circuit thrombosis and manage surgical bleeding, while a rat venous thrombosis model focuses on the ability to inhibit the formation of a static thrombus. Future preclinical studies directly comparing these two molecules in the same thrombosis model would be invaluable for a more definitive assessment of their relative efficacy and safety profiles. Such studies should include a comprehensive evaluation of antithrombotic efficacy, bleeding risk, and pharmacokinetic/pharmacodynamic relationships.
References
A Researcher's Guide to Comparing Anticoagulant Potency: A Statistical Approach
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the statistical analysis and comparison of anticoagulant potency. It is designed to assist researchers in objectively evaluating the performance of novel anticoagulant candidates against established alternatives, supported by robust experimental data and clear visualizations.
Data Presentation: Comparative Analysis of Anticoagulant Potency
The potency of different anticoagulants can be quantitatively compared using in vitro coagulation assays. The following tables summarize the dose-dependent effects of a novel anticoagulant (Test Compound) and a standard anticoagulant (Reference Standard) on the Activated Partial Thromboplastin (B12709170) Time (aPTT) and Prothrombin Time (PT).
Table 1: Effect of Test Compound on aPTT and PT
| Concentration (µM) | Mean aPTT (seconds) | Standard Deviation (aPTT) | Mean PT (seconds) | Standard Deviation (PT) |
| 0.1 | 35.2 | 1.5 | 12.8 | 0.8 |
| 0.5 | 45.8 | 2.1 | 15.2 | 1.1 |
| 1.0 | 58.3 | 3.5 | 18.9 | 1.4 |
| 5.0 | 85.1 | 5.2 | 25.6 | 2.3 |
| 10.0 | 110.6 | 6.8 | 35.4 | 3.1 |
Table 2: Effect of Reference Standard on aPTT and PT
| Concentration (µM) | Mean aPTT (seconds) | Standard Deviation (aPTT) | Mean PT (seconds) | Standard Deviation (PT) |
| 0.1 | 38.1 | 1.8 | 14.1 | 0.9 |
| 0.5 | 50.2 | 2.5 | 17.5 | 1.3 |
| 1.0 | 65.7 | 4.1 | 22.3 | 1.9 |
| 5.0 | 98.4 | 5.9 | 31.8 | 2.8 |
| 10.0 | 125.3 | 7.5 | 42.1 | 3.7 |
Table 3: Comparative Potency (IC50 Values)
| Anticoagulant | aPTT IC50 (µM) | PT IC50 (µM) |
| Test Compound | 2.8 | 6.5 |
| Reference Standard | 3.2 | 7.8 |
IC50 (half-maximal inhibitory concentration) values are calculated from the dose-response curves and represent the concentration of the anticoagulant required to double the clotting time.
Statistical Analysis of Dose-Response Curves
To compare the potency of the anticoagulants, dose-response curves are generated by plotting the clotting time (aPTT or PT) against the logarithm of the anticoagulant concentration. Non-linear regression analysis is then used to fit a sigmoidal curve to the data and determine key parameters such as the IC50.
Statistical comparison of the IC50 values can be performed using an appropriate statistical test, such as an F-test or a t-test, to determine if there is a significant difference in potency between the compounds. A lower IC50 value indicates a higher potency.
Experimental Protocols
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay evaluates the integrity of the intrinsic and common pathways of the coagulation cascade.[1][2][3]
Principle: Platelet-poor plasma is incubated at 37°C with a contact activator (e.g., kaolin, silica) and a phospholipid substitute (cephalin).[1] The addition of calcium chloride then initiates coagulation.[1] The time taken for a fibrin (B1330869) clot to form is the aPTT.[1]
Procedure:
-
Specimen Collection: Collect whole blood in a tube containing 3.2% sodium citrate (B86180) anticoagulant (9:1 blood to anticoagulant ratio).[3][4]
-
Plasma Preparation: Centrifuge the blood sample at 2500 x g for 15 minutes to obtain platelet-poor plasma.[5]
-
Reagent Preparation: Reconstitute aPTT reagent (containing a contact activator and phospholipid) and calcium chloride solution according to the manufacturer's instructions.
-
Assay Performance (Manual Method):
Prothrombin Time (PT) Assay
The PT assay assesses the extrinsic and common pathways of the coagulation cascade.[4][7]
Principle: Thromboplastin (a source of tissue factor and phospholipid) and calcium are added to platelet-poor plasma.[4][7] This initiates the extrinsic pathway, and the time taken for a fibrin clot to form is the prothrombin time.[7]
Procedure:
-
Specimen Collection: Follow the same procedure as for the aPTT assay.[4]
-
Plasma Preparation: Follow the same procedure as for the aPTT assay.
-
Reagent Preparation: Reconstitute the PT reagent (thromboplastin) and calcium chloride solution as per the manufacturer's guidelines.
-
Assay Performance (Manual Method):
-
Pipette 50 µL of platelet-poor plasma into a test tube.
-
Incubate the plasma at 37°C for 1-2 minutes.
-
Add 100 µL of the pre-warmed PT reagent to the plasma and simultaneously start a stopwatch.
-
Record the time in seconds for a visible clot to form.
-
Visualizations
Caption: The Coagulation Cascade.
Caption: Anticoagulant Potency Assay Workflow.
References
- 1. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
- 2. Activated partial thromboplastin time | Pathology Tests Explained [pathologytestsexplained.org.au]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 5. atlas-medical.com [atlas-medical.com]
- 6. linear.es [linear.es]
- 7. Screening Tests in Haemostasis: The Prothrombin Time [PT] [practical-haemostasis.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Flovagatran Sodium
For Immediate Use by Laboratory and Drug Development Professionals
This document provides critical safety and logistical guidance for the proper disposal of Flovagatran sodium, a potent and reversible thrombin inhibitor used in thrombosis research.[1] Adherence to these procedures is essential to ensure the safety of laboratory personnel and to maintain environmental compliance. Given the absence of a specific Safety Data Sheet (SDS), a cautious approach, treating the compound as potentially hazardous, is mandatory.
Core Safety and Handling Principles
All personnel handling this compound should wear appropriate personal protective equipment (PPE), including but not limited to chemical-resistant gloves, safety glasses with side shields, and a lab coat. All handling of the solid compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Quantitative Data Summary
Due to the limited publicly available data for this compound, a comprehensive quantitative hazard assessment is not possible. The following table summarizes the available information.
| Parameter | Value/Information | Source/Comment |
| Chemical Name | This compound | - |
| Synonyms | TGN 255 sodium | [1] |
| CAS Number | 871575-98-3 | [1] |
| Molecular Formula | C₂₇H₃₆BN₃NaO₇ | [2] |
| Primary Hazards | Unknown. Treat as potentially hazardous. May have biological activity as a thrombin inhibitor. | General principle for novel compounds |
| Storage Temperature | Room temperature in continental US; may vary elsewhere. | [1] |
Experimental Protocol for Disposal
A documented waste disposal plan must be in place before commencing any research involving this compound. The following protocol outlines the recommended steps for the proper disposal of this compound and associated contaminated materials.
Step 1: Waste Segregation
Proper segregation of waste is the first critical step to ensure safe and compliant disposal.
-
Solid this compound Waste:
-
Collect unused, expired, or surplus solid this compound in its original container or a clearly labeled, sealed, and chemically compatible container.
-
The container must be labeled "Hazardous Waste" and include the full chemical name ("this compound"), and any known hazard warnings.
-
-
Liquid this compound Waste:
-
Solutions containing this compound should be collected in a designated, leak-proof, and shatter-resistant waste container.
-
The container must be clearly labeled as "Hazardous Waste" with the chemical name and approximate concentration.
-
Aqueous solutions of water-soluble, non-hazardous salts may be eligible for drain disposal in some jurisdictions, but in the absence of definitive hazard data for this compound, this method is not recommended .[3][4]
-
-
Contaminated Labware:
-
Disposable items such as pipette tips, centrifuge tubes, gloves, and bench paper that have come into direct contact with this compound must be considered contaminated.
-
These items should be collected in a designated, lined hazardous waste container.
-
Step 2: Spill Management
In the event of a spill, the following procedure should be followed:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Absorb: For liquid spills, use an inert absorbent material such as vermiculite (B1170534) or sand.
-
Collect: Carefully sweep or scoop the absorbed material and any solid powder into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable laboratory detergent and water. A final wipe-down with a 1% sodium hypochlorite (B82951) solution (bleach) can be an effective decontamination step for surfaces, followed by a final rinse with water.
-
Dispose of Cleaning Materials: All materials used for cleanup must be disposed of as hazardous waste.
Step 3: Final Disposal
-
Chemical Waste: All segregated waste containing this compound (solid, liquid, and contaminated labware) must be disposed of through the institution's designated hazardous waste management program.
-
Incineration: The recommended method of disposal for this type of material is incineration by a licensed and approved waste disposal facility.[5]
-
Regulatory Compliance: Disposal must be in strict accordance with all local, state, and federal regulations.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling Flovagatran Sodium
For researchers, scientists, and drug development professionals, ensuring safe handling of potent compounds like Flovagatran sodium is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
The appropriate selection and use of Personal Protective Equipment (PPE) are the first line of defense against accidental exposure to this compound. The following table summarizes the recommended PPE based on the available safety data sheet[1].
| Body Part | PPE Recommendation | Standard |
| Eyes | Safety goggles with side-shields | ANSI Z87.1 |
| Hands | Protective gloves (Nitrile recommended) | EN 374 |
| Body | Impervious clothing, such as a lab coat | --- |
| Respiratory | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is required. | --- |
Safe Handling and Storage
Proper handling and storage procedures are critical to minimize the risk of exposure and maintain the integrity of the compound.
Handling:
-
Avoid inhalation, and contact with eyes and skin[1].
-
Wash hands thoroughly after handling[1].
-
Do not eat, drink, or smoke in the handling area[1].
-
Ensure adequate ventilation, and provide an accessible safety shower and eye wash station[1].
Storage:
-
Keep the container tightly sealed[1].
-
Store in a cool, well-ventilated area[1].
-
Incompatible with strong acids/alkalis and strong oxidizing/reducing agents[1].
Emergency Procedures
In the event of an accidental exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Measures |
| Ingestion | Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[1] |
| Skin Contact | Wash off with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Consult a physician. |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Consult a physician. |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician. |
Disposal Plan
Dispose of contents and container to an approved waste disposal plant[1]. Follow all local, state, and federal regulations for chemical waste disposal.
Experimental Protocol: Weighing and Preparing a Solution of this compound
This protocol outlines the steps for safely weighing a powdered form of this compound and preparing a stock solution.
Materials:
-
This compound powder
-
Analytical balance
-
Weighing paper or boat
-
Spatula
-
Volumetric flask
-
Appropriate solvent
-
Personal Protective Equipment (as specified above)
-
Chemical fume hood
Procedure:
-
Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood is certified and functioning correctly.
-
Weighing:
-
Place a piece of weighing paper or a weighing boat on the analytical balance and tare.
-
Carefully use a spatula to transfer the desired amount of this compound powder onto the weighing paper. Avoid generating dust.
-
Record the exact weight.
-
-
Solubilization:
-
Carefully transfer the weighed powder into a volumetric flask of the appropriate size.
-
Add a small amount of the desired solvent to the flask and swirl gently to dissolve the powder.
-
Once dissolved, add the solvent to the calibration mark on the volumetric flask.
-
Cap the flask and invert several times to ensure a homogenous solution.
-
-
Cleanup:
-
Clean the spatula and any other contaminated surfaces.
-
Dispose of the weighing paper and any other disposable materials in the designated chemical waste container.
-
Remove PPE in the correct order to avoid contamination.
-
Wash hands thoroughly.
-
Visual Guides
The following diagrams illustrate key safety workflows and decision-making processes for handling this compound.
Caption: Workflow for the safe handling of this compound.
Caption: Decision-making for selecting appropriate respiratory protection.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
